N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2/c16-9-14(19)18-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXLZRWEZZFDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193168 | |
| Record name | Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4016-85-7 | |
| Record name | 2-Chloroacetamido-5-chlorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4016-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroacetamido chlorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4016-85-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-(CHLOROACETAMIDO)BENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN6505V1YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (CAS: 4016-85-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, with CAS number 4016-85-7, is a significant chemical intermediate primarily recognized for its role in the synthesis of pharmaceuticals, most notably benzodiazepines such as alprazolam. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. While direct biological activity data for this compound is limited, this document explores the potential biological relevance based on the well-documented activities of its core structural motifs: the benzophenone scaffold and the reactive chloroacetamide group. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and forensic analysis.
Chemical and Physical Properties
This compound is a benzophenone derivative characterized by a chloroacetamide substituent. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 4016-85-7 | |
| Molecular Formula | C₁₅H₁₁Cl₂NO₂ | [1] |
| Molecular Weight | 308.16 g/mol | |
| Appearance | Crystalline solid | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like dichloromethane and acetone | [2] |
Synthesis
The primary synthetic route to this compound is through the chloroacetylation of 2-amino-5-chlorobenzophenone.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Chloroacetylation of 2-Amino-5-chlorobenzophenone
This protocol is based on established chemical principles for N-acylation.
Materials:
-
2-Amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Triethylamine (or another suitable base)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chlorobenzophenone in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.
-
Add triethylamine dropwise to neutralize the hydrochloric acid formed during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield this compound as a crystalline solid.[1]
Analytical Characterization
Crystal Structure Analysis
The crystal structure of this compound has been determined by X-ray crystallography.
| Crystal Data | Value | Reference |
| Crystal System | Triclinic | [2] |
| Space Group | P-1 | [2] |
| a (Å) | 5.9681(3) | [2] |
| b (Å) | 9.9888(5) | [2] |
| c (Å) | 11.9936(6) | [2] |
| α (°) | 81.800(2) | [2] |
| β (°) | 77.113(2) | [2] |
| γ (°) | 81.364(2) | [2] |
| Volume (ų) | 684.6 | [2] |
| Z | 2 | [2] |
Key Structural Features:
-
The molecule exhibits a twisted conformation between the two aromatic rings, with a dihedral angle of approximately 62.2 degrees, indicating significant steric hindrance.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
Crystal Growth:
-
The compound is dissolved in a mixture of dichloromethane and acetone (1:1 v/v).
-
The solution is allowed to evaporate slowly at room temperature, leading to the formation of single crystals suitable for X-ray diffraction analysis.[2]
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 200 K).
-
The collected data is processed, and the crystal structure is solved and refined using appropriate software packages (e.g., SHELX).[2]
Role in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of alprazolam, a widely used anxiolytic drug. Its presence in forensic samples can indicate failed or incomplete synthesis of alprazolam.[1]
Caption: Role of this compound as a key intermediate in the synthesis of Alprazolam.
Potential Biological Activity and Mechanism of Action (Hypothetical)
While there is a lack of direct biological data for this compound, its structural components suggest potential biological activities.
Benzophenone Scaffold
The benzophenone core is a common motif in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including:
Chloroacetamide Moiety and Proposed Mechanism of Covalent Inhibition
The chloroacetamide group is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues in proteins, most commonly cysteine.[6] This irreversible inhibition can lead to potent and sustained biological effects.
Caption: Proposed mechanism of covalent inhibition by the chloroacetamide moiety.
This proposed mechanism suggests that this compound could act as an irreversible inhibitor of enzymes with a cysteine residue in their active site. This is a common strategy in drug design for achieving high potency and prolonged duration of action.
Conclusion
This compound is a well-characterized chemical compound with a primary and significant role as a synthetic intermediate in the pharmaceutical industry. Its synthesis and crystal structure are well-documented. While direct evidence of its biological activity is scarce, its structural features, particularly the benzophenone core and the reactive chloroacetamide group, suggest a potential for biological interactions, likely through covalent modification of protein targets. Further research is warranted to explore the pharmacological profile of this compound and its derivatives. This guide provides a foundational understanding for researchers working with this molecule in various scientific disciplines.
References
- 1. Buy this compound | 4016-85-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
Technical Guide: N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide. This compound is a notable intermediate in the synthesis of various pharmaceuticals, particularly in the benzodiazepine class of drugs.
Core Chemical Data
The fundamental physicochemical properties of this compound are summarized below, providing a quantitative basis for its use in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁Cl₂NO₂ | [1] |
| Molecular Weight | 308.2 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 4016-85-7 | [1] |
Synthesis Protocol
The primary synthetic route to this compound is through the chloroacetylation of 2-amino-5-chlorobenzophenone. The following protocol is a detailed methodology for this synthesis.
Experimental Protocol: Chloroacetylation of 2-Amino-5-chlorobenzophenone
Materials:
-
2-amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-chlorobenzophenone in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Addition of Reagents: Slowly add triethylamine to the cooled solution, followed by the dropwise addition of chloroacetyl chloride from the dropping funnel. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, wash the mixture with water to remove triethylamine hydrochloride and any other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the dichloromethane under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield this compound as a solid. This process can achieve a purity of over 90%.
Potential Biological Significance and Signaling Pathways
While this compound is primarily an intermediate, its structural motifs are found in biologically active molecules. Research on closely related compounds suggests potential, though unconfirmed, areas of biological activity. For instance, some derivatives have shown potential anticonvulsant and neuroprotective effects.
A structurally similar compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), has been identified as a potent inhibitor of osteoclastogenesis. This activity is mediated through the suppression of the NF-κB and PI3K/Akt signaling pathways. Although this is not direct evidence for the activity of this compound, it provides a plausible hypothetical mechanism of action for related compounds.
Below is a diagram illustrating the generalized synthetic workflow for this compound.
The following diagram illustrates a potential signaling pathway that could be modulated by structurally similar compounds, based on published research.
References
An In-depth Technical Guide to the Chemical Properties of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide is a distinct organic compound belonging to the benzophenone family. Its structure, featuring a diaryl ketone core with chloro and chloroacetamide functional groups, makes it a significant molecule in synthetic and medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly benzodiazepines like alprazolam, its own chemical and biological properties are of considerable interest to the scientific community. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential, though largely unexplored, biological relevance of this compound.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is essential for its proper handling, characterization, and application in a laboratory setting.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 4016-85-7 | [1] |
| Molecular Formula | C₁₅H₁₁Cl₂NO₂ | [1] |
| Molecular Weight | 308.16 g/mol | [2] |
| Melting Point | 119-123 °C | [3] |
| Density | 1.375 g/cm³ | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Poorly soluble in water; more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) | [5] |
| LogP (Predicted) | 4.02 | [6] |
| Synonyms | 2-(2-Chloroacetamido)-5-chlorobenzophenone, 5-Chloro-2-(chloroacetamido)benzophenone, NSC 270127 | [1][6] |
Synthesis
The primary synthetic route to this compound involves the acylation of 2-amino-5-chlorobenzophenone with chloroacetyl chloride.[1] This reaction is typically carried out in an organic solvent.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-amino-5-nitrobenzophenone
-
Chloroacetyl chloride
-
Cyclohexane
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, add 50 g of 2-amino-5-nitrobenzophenone to a mixed solvent of cyclohexane and toluene (volume ratio of 1:1.5, totaling 1000-1500 ml).[7]
-
Heat the mixture to reflux.[7]
-
Slightly lower the temperature to stop the reflux and, while stirring, slowly add 25-48.5 ml of chloroacetyl chloride dropwise.[7]
-
After the addition is complete, resume reflux and continue the reaction for 2-3 hours.[7]
-
Upon completion of the reaction, cool the mixture to room temperature.[7]
-
Filter the resulting solid.[7]
-
Wash the filter residue with water until it is neutral.[7]
-
Dry the solid to obtain N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide.[7]
Note: While the provided protocol is for a nitro-substituted analog, the fundamental acylation reaction is directly applicable to the synthesis of this compound from 2-amino-5-chlorobenzophenone. The purification of the final product is typically achieved through recrystallization from a suitable solvent such as ethanol.[1]
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Structural Information
The crystal structure of this compound has been determined, providing valuable insights into its three-dimensional conformation. The molecule exhibits a twisted conformation between the two aromatic rings, with a significant dihedral angle, indicative of steric hindrance.[1]
Biological Activity and Signaling Pathways
Currently, there is a notable lack of direct research into the biological activity and specific signaling pathways modulated by this compound. Its primary role in the scientific literature is that of a chemical intermediate in the synthesis of other biologically active compounds, most notably benzodiazepines.[1]
However, the structural motifs present in this compound—the benzophenone core and the chloroacetamide group—are found in molecules with known biological activities.
-
Benzophenone Derivatives: This class of compounds is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1]
-
Chloroacetamide Moiety: The chloroacetamide group is a reactive electrophile that can covalently modify biological macromolecules, a mechanism that has been exploited in the design of enzyme inhibitors and other therapeutic agents.
While direct evidence is lacking for the target compound, a structurally related molecule, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide , has been shown to be a potent inhibitor of osteoclastogenesis. This inhibition is achieved by blocking c-Src expression and interfering with the NF-κB and PI3K/Akt signaling pathways.[8] This suggests that benzophenone-acetamide scaffolds have the potential to modulate key cellular signaling cascades.
Logical Relationship as a Synthetic Intermediate
Caption: The role of this compound as a key intermediate.
Signaling Pathway of a Related Benzophenone-Acetamide Derivative
Caption: Inhibitory effects of a related compound on signaling pathways involved in osteoclastogenesis.
Conclusion
This compound is a well-characterized compound with established chemical and physical properties. While its primary utility to date has been as a pivotal intermediate in the synthesis of benzodiazepines and other complex organic molecules, its constituent structural motifs suggest a potential for unexplored biological activity. Further research is warranted to directly investigate the pharmacological profile of this compound and to determine if it possesses any intrinsic therapeutic properties, which could open new avenues for its application in drug discovery and development.
References
- 1. Buy this compound | 4016-85-7 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. PubChemLite - this compound (C15H11Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 4. N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | C16H13Cl2NO2 | CID 80117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-chloro- | SIELC Technologies [sielc.com]
- 7. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]
- 8. N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide is a novel inhibitor of resorptive bone loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, a key intermediate in the production of various pharmaceuticals, notably benzodiazepines such as Lorazepam. This document details the primary synthesis pathway, experimental protocols, and quantitative data to support research and development in this area.
Core Synthesis Pathway: Chloroacetylation of 2-Amino-5-chlorobenzophenone
The most prevalent and efficient method for the synthesis of this compound is the chloroacetylation of 2-amino-5-chlorobenzophenone. This reaction involves the acylation of the primary amine group of 2-amino-5-chlorobenzophenone with chloroacetyl chloride.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism.
A non-nucleophilic base is often employed to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards the product.[4] Common solvents for this synthesis include toluene and dichloromethane.[1][3][4] The reaction can be carried out under conventional heating (reflux) or using microwave irradiation to accelerate the reaction rate.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data from representative synthesis protocols.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Starting Material | 2-Amino-5-chlorobenzophenone | 2-Amino-5-chlorobenzophenone |
| Reagent | Chloroacetyl chloride | Chloroacetyl chloride |
| Solvent | Toluene | Toluene |
| Reaction Time | 2.5 hours | 1 minute |
| Yield | 82% | 88% |
| Melting Point | 119-122 °C | 118-120 °C |
Experimental Protocols
Conventional Synthesis Protocol
This protocol details the synthesis of this compound using a conventional reflux method.[3]
Materials:
-
2-Amino-5-chlorobenzophenone (1 mole)
-
Chloroacetyl chloride (2 moles)
-
Toluene
-
Ice-cold dilute aqueous ammonia solution
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve 1 mole of 2-amino-5-chlorobenzophenone in toluene.
-
Add 2 moles of chloroacetyl chloride to the solution.
-
Reflux the reaction mixture for 2.5 hours. During this time, most of the hydrogen chloride gas formed will be expelled.
-
After cooling the solution, wash it with ice-cold dilute aqueous ammonia solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure 2-(chloroacetamido)-5-chlorobenzophenone.[3]
Microwave-Assisted Synthesis Protocol
This protocol outlines a rapid synthesis of this compound using microwave irradiation.[3]
Materials:
-
2-Amino-5-chlorobenzophenone (0.464 g, 2 mmol)
-
Chloroacetyl chloride (0.318 ml, 4 mmol)
-
Toluene (20.0 ml)
-
Ice-cold dilute aqueous ammonia solution
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe reaction vessel, combine 0.464 g (2 mmol) of 2-amino-5-chlorobenzophenone and 0.318 ml (4 mmol) of chloroacetyl chloride in 20.0 ml of toluene.
-
Irradiate the reaction mixture in a microwave oven at 360 W for 1 minute.
-
After cooling, wash the solution with ice-cold dilute aqueous ammonia solution.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Recrystallize the crude residue from ethanol to obtain the final product.[3]
Synthesis Pathway Visualization
The following diagram illustrates the chloroacetylation of 2-amino-5-chlorobenzophenone to yield this compound.
Caption: Synthesis of this compound.
Logical Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of the target compound is depicted below.
Caption: General experimental workflow for the synthesis.
References
A Comprehensive Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, a prominent member of the benzophenone derivatives, holds a significant position in synthetic and medicinal chemistry. Its structural framework, featuring a diaryl ketone core with chloro and chloroacetamide functional groups, renders it a versatile synthetic intermediate, most notably in the production of widely recognized pharmaceuticals. This technical guide provides an in-depth overview of its chemical identity, synthesis, and potential biological relevance, tailored for professionals in research and drug development.
Chemical Identity and Properties
The IUPAC name for the compound is This compound .[1] It belongs to the class of substituted benzophenones.[1] Key chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₅H₁₁Cl₂NO₂ | [1] |
| Molecular Weight | 308.16 g/mol | --- |
| CAS Number | 4016-85-7 | [1] |
| Appearance | Solid | General Knowledge |
| Melting Point | Not consistently reported | --- |
| Solubility | Soluble in organic solvents like toluene and dichloromethane | [1][2] |
Synthesis
This compound is primarily synthesized through the chloroacetylation of 2-amino-5-chlorobenzophenone.[2][3] This reaction involves the acylation of the amino group of the benzophenone derivative with chloroacetyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized procedure based on established methods for the chloroacetylation of aminobenzophenones.[2][4][5]
Materials:
-
2-amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Toluene (anhydrous)
-
Ethanol
-
Dilute aqueous ammonia solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous toluene.
-
Cooling: Cool the solution to 0-5 °C using an ice bath while stirring.
-
Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous toluene dropwise to the cooled reaction mixture using a dropping funnel over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the solution with a dilute aqueous ammonia solution to neutralize any excess acid, followed by washing with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.[2]
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Role as a Synthetic Intermediate
The primary significance of this compound lies in its role as a key intermediate in the synthesis of several 1,4-benzodiazepines, a class of psychoactive drugs.[1][2]
Table: Benzodiazepines Synthesized from this compound and its Precursor
| Benzodiazepine | Therapeutic Use | Reference |
| Diazepam | Anxiolytic, sedative, muscle relaxant | [2] |
| Lorazepam | Anxiolytic | [2] |
| Alprazolam | Anxiolytic | [1] |
| Chlordiazepoxide | Anxiolytic, alcohol withdrawal treatment | [6] |
| Prazepam | Anxiolytic | [6] |
The synthesis of these benzodiazepines typically involves the cyclization of the chloroacetamide derivative.
General Cyclization Pathway:
Caption: General pathway to 1,4-benzodiazepines.
Potential Biological Activities
While extensively utilized as a synthetic precursor, there is a lack of direct, comprehensive studies on the biological activities of this compound itself. However, the broader class of chloroacetamide derivatives has been investigated for various biological effects.
-
Antimicrobial Activity: Several studies have demonstrated that N-(substituted phenyl)-2-chloroacetamides can exhibit antibacterial and antifungal properties.[7] The biological activity is often influenced by the nature and position of substituents on the phenyl ring.[7] Halogenated p-substituted phenyl chloroacetamides have shown notable activity, which is attributed to their increased lipophilicity, facilitating passage through microbial cell membranes.[7]
-
Cytotoxicity: Chloroacetamide herbicides and their metabolites have been shown to induce oxidative stress, leading to cytotoxicity and apoptosis in vitro and in vivo.[8] While these findings relate to different chloroacetamide structures, they highlight a potential mechanism of action for this class of compounds.
It is important to emphasize that these are potential activities based on structurally related compounds, and dedicated biological screening of this compound is required to ascertain its specific pharmacological profile.
Conclusion
This compound is a crucial molecule in organic synthesis, primarily serving as a well-established precursor to a range of therapeutically important benzodiazepines. While its own biological activity remains largely unexplored, the known effects of related chloroacetamide derivatives suggest potential avenues for future research into its pharmacological properties. The synthetic protocols outlined in this guide provide a foundation for researchers to produce this valuable compound for further investigation and application in drug discovery and development.
References
- 1. Buy this compound | 4016-85-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. sid.ir [sid.ir]
- 4. benchchem.com [benchchem.com]
- 5. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]
- 6. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 7. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, a key chemical intermediate in synthetic organic chemistry. The document details its chemical structure, properties, synthesis protocols, and its significant role in the pharmaceutical industry, particularly in the development of benzodiazepines.
Core Compound Identification
This compound is a benzophenone derivative characterized by a benzoyl group, a chlorophenyl moiety, and a chloroacetamide functional group.[1] Its unique structure, featuring two chlorine atoms, is crucial to its chemical reactivity.[1] The molecule exhibits a twisted conformation between its aromatic rings.[1]
Structural Formula
The structural formula for this compound is presented below.
Chemical Structure:
-
IUPAC Name: this compound[1]
Physicochemical and Identification Data
All quantitative data for the compound are summarized in the table below for clear reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 4016-85-7 | [1][3][4] |
| Molecular Formula | C₁₅H₁₁Cl₂NO₂ | [1][2][4] |
| Molecular Weight | 308.16 g/mol | [4][5][6] |
| Synonyms | 2-(2-Chloroacetamido)-5-chlorobenzophenone, 5-Chloro-2-(chloroacetamido)benzophenone, NSC 270127 | [1][5][7] |
| Purity (Typical) | >98% (HPLC) | [6] |
| Density (Predicted) | 1.375 g/cm³ | [5] |
| XlogP (Predicted) | 4.2 | [2] |
Synthesis and Experimental Protocols
The primary synthesis route for this compound is through the acylation of 2-amino-5-chlorobenzophenone. This reaction is a fundamental process in organic synthesis for forming amide bonds.
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of the target compound from its primary precursors.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Acylation
This protocol is adapted from established acylation methods for similar benzophenone derivatives.[8][9]
-
Reaction Setup:
-
In a suitable reaction vessel (e.g., a 2000 mL three-necked flask) equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-amino-5-chlorobenzophenone (1 equivalent).
-
Add an appropriate organic solvent, such as dichloromethane or a mixture of cyclohexane and toluene.[1][8] The typical solvent volume is approximately 10-20 times the mass of the starting amine.
-
-
Acylation Reaction:
-
Begin stirring the mixture.
-
Slowly add chloroacetyl chloride (1.0 to 1.2 equivalents) dropwise to the solution. An exothermic reaction may occur, and cooling might be necessary to maintain the desired temperature.
-
After the addition is complete, heat the reaction mixture to reflux.[1][8]
-
Maintain the reflux for a period of 1 to 3.5 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[8]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Wash the collected solid with water until the filtrate is neutral to remove any unreacted acid chloride and other water-soluble impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[1]
-
-
Characterization:
Applications in Drug Development
This compound is of significant interest in pharmaceutical chemistry due to its role as a key synthetic intermediate.[1] Its primary application is in the synthesis of benzodiazepines, a class of psychoactive drugs.
Role as a Pharmaceutical Intermediate
The compound serves as a crucial building block in the multi-step synthesis of clinically important drugs, such as the anxiolytic agent Lorazepam.[9][11][12] The presence of the chloroacetamide group allows for subsequent chemical transformations, including ring-closure reactions, to form the characteristic benzodiazepine structure.
The diagram below illustrates the logical relationship of this compound in a pharmaceutical synthesis pathway.
Caption: Role as a key intermediate in the synthesis pathway of Lorazepam.
Chemical Reactivity and Conclusion
This compound is a versatile intermediate whose reactivity is dominated by the chloroacetamide group. This functional group is susceptible to nucleophilic substitution reactions, which is the chemical basis for its utility in constructing more complex molecules like benzodiazepines.[1]
References
- 1. Buy this compound | 4016-85-7 [smolecule.com]
- 2. PubChemLite - this compound (C15H11Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 3. 4016-85-7|this compound|BLD Pharm [bldpharm.com]
- 4. anaxlab.com [anaxlab.com]
- 5. N1-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide | CAS 4016-85-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. capotchem.com [capotchem.com]
- 7. Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-chloro- | SIELC Technologies [sielc.com]
- 8. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]
- 9. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]
- 10. ijpsr.info [ijpsr.info]
- 11. Simple synthesis process of anxiolytic drug lorazepam intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 12. LORAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Navigating the Solubility of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (CAS No. 4016-85-7), a key intermediate in the synthesis of various pharmaceuticals, notably benzodiazepines such as alprazolam.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its solubility in organic solvents, detailed experimental protocols for solubility determination, and a summary of its synthesis pathway.
Core Compound Properties
This compound, with the molecular formula C₁₅H₁₁Cl₂NO₂, has a molecular weight of approximately 308.16 g/mol .[2] Its structure, featuring a benzophenone core with chloro- and chloroacetamide substitutions, dictates its physicochemical properties and solubility profile.
Solubility Profile in Organic Solvents
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, its solubility characteristics can be inferred from recrystallization procedures and the known solubility of structurally related compounds like benzophenone.
The compound is known to be recrystallized from ethanol, as well as a mixture of dichloromethane and acetone (1:1 v/v), indicating good solubility in these solvents, particularly at elevated temperatures.[1][3] Benzophenone, a core structural component, is soluble in alcohol, acetone, ether, acetic acid, chloroform, and benzene, while being practically insoluble in water.[4] This suggests that this compound likely exhibits a similar affinity for polar aprotic and some polar protic solvents.
Based on this information, a qualitative solubility profile is summarized in the table below.
| Solvent Class | Solvent | Qualitative Solubility | Rationale |
| Polar Protic | Ethanol | Soluble (especially when heated) | Documented recrystallization solvent.[1] |
| Methanol | Likely Soluble | Similar polarity to ethanol. | |
| Polar Aprotic | Acetone | Soluble | Used in a recrystallization solvent mixture.[3] Benzophenone is soluble in acetone.[4] |
| Dichloromethane (DCM) | Soluble | Used in a recrystallization solvent mixture.[3] | |
| Ethyl Acetate | Likely Soluble | Common solvent for compounds of similar polarity. | |
| Acetonitrile | Likely Soluble | Often used in purification and analysis of similar compounds. | |
| Non-Polar | Toluene | Moderately Soluble | Aromatic nature may facilitate dissolution. |
| Hexane | Sparingly Soluble / Insoluble | High non-polar character makes it a poor solvent for this relatively polar molecule. Can potentially be used as an anti-solvent for recrystallization. | |
| Aqueous | Water | Insoluble | The largely organic structure with limited hydrogen bonding potential suggests very low aqueous solubility, similar to benzophenone.[4] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following is a detailed protocol for determining the equilibrium (thermodynamic) solubility of this compound in an organic solvent, adapted from established methodologies.[5][6]
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid, pure)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Solid: Ensure the this compound is a finely ground powder to maximize the surface area for dissolution.
-
Addition of Excess Solid: Accurately weigh an excess amount of the compound and add it to a vial. An excess is necessary to ensure that a saturated solution is formed and that solid material remains in equilibrium with the solution.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solid particles.
-
Sample Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Synthesis and Experimental Workflows
The following diagrams illustrate the synthesis pathway of this compound and the general workflow for its solubility determination.
References
- 1. Buy this compound | 4016-85-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. enamine.net [enamine.net]
Commercial Suppliers and Technical Guide for N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, with CAS number 4016-85-7, is a key chemical intermediate primarily recognized for its role in the synthesis of various pharmaceuticals, most notably benzodiazepines such as alprazolam.[1] Its structural framework, belonging to the benzophenone derivatives, makes it a valuable precursor in organic synthesis. This technical guide provides an in-depth overview of its commercial availability, synthesis, physical and chemical properties, and its relevance in pharmaceutical development. While direct biological activity and specific signaling pathway interactions of this compound are not extensively documented, its significance as a synthetic precursor warrants a thorough understanding of its chemistry.
Commercial Availability
This compound is available from a range of commercial chemical suppliers. Researchers can procure this compound for laboratory and research purposes. Below is a list of some commercial suppliers:
| Supplier | Location | Notes |
| Smolecule | - | Offers the compound for research use. |
| BLDpharm | - | Available for online orders. |
| CymitQuimica | - | Intended for laboratory use only. |
| Santa Cruz Biotechnology | USA | - |
| DSL Chemicals (Shanghai) | China | - |
| Dayang Chem (Hangzhou) | China | - |
| Leap Chem Co., Ltd. | China | - |
| Capot Chemical Co., Ltd. | China | - |
| Anax Laboratories | - | Purity >98% available.[2][3][4] |
| Hangzhou Yuhao Chemical Technology Co., Ltd. | China | - |
| AA BLOCKS, INC. | USA | Purity 95% available. |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 4016-85-7 | [1] |
| Molecular Formula | C₁₅H₁₁Cl₂NO₂ | [1] |
| Molecular Weight | 308.16 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 119-123 °C | |
| Boiling Point | 537.2 °C at 760 mmHg | |
| Density | 1.375 g/cm³ | |
| InChI | 1S/C15H11Cl2NO2/c16-9-14(19)18-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | [1] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl | [1] |
| Crystal System | Triclinic | [5] |
| Space Group | P-1 | [5] |
Synthesis
The primary route for the synthesis of this compound is the chloroacetylation of 2-amino-5-chlorobenzophenone.[1] This reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of chloroacetyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Toluene (or Dichloromethane)
-
Triethylamine (optional, as a base to neutralize HCl)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chlorobenzophenone (1.0 equivalent) in toluene.
-
If using a base, add triethylamine (1.1 equivalents) to the solution.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. An exothermic reaction may occur, so cooling in an ice bath may be necessary.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product. If not, the solvent can be removed under reduced pressure.
-
Wash the crude product with water to remove any salts.
-
Purify the crude this compound by recrystallization from ethanol to yield the final product.
Characterization:
The structure and purity of the synthesized compound can be confirmed by various analytical techniques:
-
¹H NMR, ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Role in Benzodiazepine Synthesis
This compound is a crucial intermediate in the multi-step synthesis of several benzodiazepine drugs. The chloroacetamide group is a reactive handle that allows for subsequent cyclization reactions to form the characteristic seven-membered diazepine ring.
Biological Context: Benzodiazepine Signaling Pathway
While this compound itself is not known to have direct pharmacological activity on specific signaling pathways, the benzodiazepines synthesized from it have a well-established mechanism of action. Benzodiazepines act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABAₐ) receptor in the central nervous system.[6]
The GABAₐ receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
Benzodiazepines bind to a specific site on the GABAₐ receptor, distinct from the GABA binding site. This binding event does not open the channel directly but enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound.[6] The resulting increase in chloride ion conductance leads to the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of this class of drugs.
Conclusion
This compound is a commercially available and synthetically important intermediate. Its primary application lies in the pharmaceutical industry as a precursor for the synthesis of benzodiazepines. While the compound itself does not have a well-defined role in cellular signaling, the end-products of its synthetic pathway have a profound and well-understood impact on the central nervous system through the modulation of GABAergic neurotransmission. This technical guide provides researchers and drug development professionals with a foundational understanding of this key chemical entity.
References
Methodological & Application
Application Notes: Synthesis of 1,4-Benzodiazepine Core from N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide is a key chemical intermediate used in the synthesis of various heterocyclic compounds, particularly 1,4-benzodiazepines.[1][2] Benzodiazepines are a significant class of psychoactive drugs with a wide range of therapeutic applications, including sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[3] The molecular architecture of these compounds, featuring a fused benzene and diazepine ring, is constructed through specific cyclization strategies.[2] This document outlines the synthetic pathway for the cyclization of this compound to form the 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one core structure, based on established chemical literature.
Reaction Pathway and Mechanism: The primary transformation involves an intramolecular cyclization of this compound. This process is typically achieved by reacting the chloroacetamide precursor with a source of ammonia. Reagents such as hexamethylenetetramine (hexamine), often in the presence of an acid catalyst or in an ammoniated solvent, serve as an efficient ammonia donor to facilitate the ring closure and formation of the seven-membered diazepine ring.[4][5] The reaction proceeds by nucleophilic attack of the aniline nitrogen onto the benzophenone carbonyl, followed by condensation and cyclization involving the acetamide group.
Experimental Protocols and Methodologies
The synthesis of 1,4-benzodiazepin-2-ones from N-(2-aroyl-4-halophenyl)-2-haloacetamides has been described in various publications and patents. The following protocols are summaries of methods reported in the scientific literature.
Protocol 1: Cyclization using Hexamethylenetetramine in Ethanol
This method is adapted from the synthesis of 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepin-2-one.[4]
-
Reaction Setup: Dissolve this compound (0.06 mole) in anhydrous ethanol (340 ml) in a suitable reaction vessel.
-
Addition of Reagents: Add hexamethylenetetramine (17.0 g) and ammonium chloride (2.0 g) to the solution.[4]
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 14 hours.[4]
-
Work-up: After the reaction is complete, distill off the ethanol. Cool the remaining residue to room temperature.
-
Isolation: The solid is further processed by dissolving in isopropyl alcohol, treating with hydrochloric acid gas, and pouring into cold water to precipitate the product. The resulting solid is filtered and washed with chilled water.[4]
Protocol 2: Cyclization using Hexamethylenetetramine with Ammonia
This protocol is based on a patented process for preparing various 1,4-benzodiazepin-2-ones.[5]
-
Reaction Setup: In a reaction vessel, combine the 2-chloroacetamido-benzophenone derivative (e.g., this compound), hexamethylenetetramine, and a suitable solvent such as ethanol or methanol.[5]
-
Ammonia Saturation: Bubble ammonia gas through the reaction mixture. The process is often performed under a pressure of ammonia.[5]
-
Reflux: Heat the mixture to reflux with a continuous stream of ammonia bubbling through the solution. Reaction times can vary, with examples ranging from several hours to 24 hours.[5]
-
Work-up: Cool the reaction slurry to room temperature. The crystalline product is typically isolated by filtration.
-
Purification: Wash the filtered product sequentially with cold methanol and hot water to remove impurities and unreacted starting materials.[5]
Data Presentation
The following table summarizes representative reaction conditions and yields for the synthesis of 1,4-benzodiazepine-2-ones from haloacetamido-benzophenone precursors as reported in the literature.
| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Chloroacetamido-5-chlorobenzophenone | Hexamethylenetetramine, Ammonia | Methanol | Reflux, 24h | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 81.6 | [5] |
| 2-Chloroacetamido-5-chlorobenzophenone | Hexamethylenetetramine, Ammonia | Ethanol | Reflux | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 81.4 | [5] |
| 2-(2-Bromo-N-methylacetamido)-5-chlorobenzophenone | Hexamethylenetetramine, Ammonium Bromide | 85% Isopropyl Alcohol | Reflux, 2h | 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | Not Specified | [6] |
| This compound | Hexamethylenetetramine, Ammonium Chloride | Anhydrous Ethanol | Reflux, 14h | 7-Chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepin-2-one | Not Specified | [4] |
Visualizations
General Synthetic Workflow The following diagram illustrates the overall workflow for the synthesis of the 1,4-benzodiazepine core from the specified precursor.
Caption: General workflow for benzodiazepine synthesis.
Logical Diagram of Key Reaction Components This diagram shows the relationship between the essential components required for the cyclization reaction.
Caption: Key components for the cyclization reaction.
Safety Precautions: All experimental work should be conducted in a well-ventilated fume hood. Researchers must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. The reagents used, such as chloroacetyl chloride and various organic solvents, are hazardous and should be handled with care according to their Safety Data Sheets (SDS). Reactions under reflux and pressure should be monitored closely.
Disclaimer: This document is intended for informational and educational purposes for qualified researchers and scientists. The synthesis of benzodiazepines and related compounds is subject to strict legal and regulatory controls in many jurisdictions. All work must be conducted in compliance with local, national, and international laws and institutional safety guidelines.
References
- 1. Buy this compound | 4016-85-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 6. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
Application Notes and Protocols for N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (BCPA) in medicinal chemistry. While direct biological data for BCPA is limited in publicly available literature, its structural motifs—a benzophenone core and a chloroacetamide side chain—are present in numerous compounds with significant pharmacological activities. This document outlines potential applications based on the activities of these related compounds, provides detailed protocols for evaluating its biological effects, and summarizes relevant quantitative data from analogous derivatives to guide future research.
Potential Medicinal Chemistry Applications
This compound is a synthetic intermediate, notably in the synthesis of benzodiazepines. The benzophenone scaffold is a common framework in medicinal chemistry, found in many bioactive molecules with applications against cancer, inflammation, and microbial infections. The chloroacetamide moiety is a reactive group that can participate in various chemical reactions, making BCPA a versatile starting material for the synthesis of new chemical entities. Preliminary data on similar compounds suggest that they may inhibit key enzymes involved in cancer metabolism or microbial growth.
Anticancer Agent
Benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines, often inducing apoptosis (programmed cell death) and cell cycle arrest. The chloroacetamide group is also found in compounds with anticancer properties. The mechanism of action for some chloroacetamide derivatives is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. Therefore, BCPA is a candidate for investigation as a potential anticancer agent.
Antimicrobial Agent
N-substituted chloroacetamide derivatives have been reported to exhibit antibacterial and antifungal activities. The lipophilicity conferred by the benzophenone and chlorophenyl groups may enhance the ability of BCPA to penetrate microbial cell membranes. The chloroacetamide moiety can potentially react with essential microbial enzymes or proteins, leading to inhibition of growth.
Quantitative Data Summary
Table 1: Cytotoxicity of Benzophenone Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Garcinol | Human leukemia | >20 | |
| Isogarcinol | Human leukemia | ~10 | |
| Xanthochymol | Human leukemia | ~5 | |
| Benzopyranone Derivative 6 | A549 (Lung Cancer) | 5.0 | |
| Benzopyranone Derivative 9 | A549 (Lung Cancer) | 5.83 | |
| Phenylacetamide Derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | |
| Phenylacetamide Derivative 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | |
| Phenylacetamide Derivative 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 |
Table 2: Antimicrobial Activity of Chloroacetamide Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | 62.5 | |
| N-(4-chlorophenyl)-2-chloroacetamide | E. coli | 125 | |
| N-(4-fluorophenyl)-2-chloroacetamide | S. aureus | 62.5 | |
| N-(3-bromophenyl)-2-chloroacetamide | S. aureus | 62.5 | |
| 4-BFCA | Fusarium spp. | 12.5–50 |
Experimental Protocols
The following are detailed protocols for the synthesis of BCPA and for evaluating its potential biological activities.
Synthesis of this compound
This protocol describes the chloroacetylation of 2-amino-5-chlorobenzophenone.
Materials:
-
2-amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Toluene (anhydrous)
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
Dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add chloroacetyl chloride (1.1-1.5 equivalents) to the stirred solution. If desired, a non-nucleophilic base like triethylamine (1.1 equivalents) can be added to scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a base was used, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Caption: Synthesis of BCPA from 2-amino-5-chlorobenzophenone.
Cell Viability Assay (MTT Assay)
This assay determines the effect of BCPA on cell viability by measuring the metabolic activity of cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (BCPA)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare a stock solution of BCPA in DMSO and make serial dilutions in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the BCPA dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with BCPA
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of BCPA for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with BCPA
-
PBS
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with BCPA for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate for 15-30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Caption: Workflow for cell cycle analysis by PI staining.
Putative Signaling Pathways
Based on the known mechanisms of related benzophenone and chloroacetamide derivatives, the following signaling pathways are proposed as potential targets of this compound.
Induction of Apoptosis
BCPA may induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. The chloroacetamide moiety can generate ROS, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases. Benzophenone derivatives have also been shown to activate caspase-3, a key executioner caspase in apoptosis.
Caption: Putative intrinsic apoptosis pathway induced by BCPA.
Cell Cycle Arrest
Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M). Studies on related compounds suggest that BCPA could potentially induce cell cycle arrest, preventing cancer cell proliferation. This can be investigated using the cell cycle analysis protocol described above.
Caption: Putative mechanism of cell cycle arrest by BCPA.
Application Note: HPLC Analysis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, a critical intermediate in the synthesis of Lorazepam. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be simple, precise, and accurate, making it suitable for routine quality control and impurity profiling in pharmaceutical development and manufacturing.
Introduction
This compound is a key starting material in the synthesis of Lorazepam, a widely used benzodiazepine for treating anxiety disorders. The purity of this intermediate is paramount as any impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, a reliable analytical method for the quantification of this compound and its potential impurities is essential for ensuring drug quality. This document provides a detailed protocol for an RP-HPLC method, including chromatographic conditions, experimental procedures, and data presentation.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Chromatographic Conditions
A reverse-phase HPLC method with simple isocratic conditions is employed for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection | UV at 235 nm |
| Run Time | 15 minutes |
Protocols
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Further dilute 1 mL of this solution to 10 mL with the mobile phase to get a final concentration of 10 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Preparation of Sample Solution
-
Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Further dilute 1 mL of this solution to 10 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a stable baseline.
-
Inject the standard solution five times to check for system suitability.
-
Inject the sample solution in duplicate.
-
After the analysis, wash the column with a mixture of acetonitrile and water.
Data Presentation
System Suitability
The system suitability was assessed by five replicate injections of the standard solution. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
| % RSD of Retention Time | ≤ 1.0% | 0.3% |
Method Validation Summary
The developed method was validated according to ICH guidelines. The key validation parameters are presented below.
| Parameter | Results |
| Linearity (µg/mL) | 1 - 50 µg/mL (R² = 0.999) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of components in the HPLC system.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is validated to be linear, accurate, and precise, making it a valuable tool for quality control in the pharmaceutical industry. The simple isocratic mobile phase and short run time allow for high throughput analysis.
Application Notes and Protocols: N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide in Acylation and Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide in synthetic organic chemistry, with a primary focus on its application as a key intermediate in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. The protocols detailed below are intended for laboratory use by trained professionals.
Introduction
This compound is a benzophenone derivative that serves as a pivotal precursor in the synthesis of various heterocyclic compounds. Its chemical structure, featuring a reactive chloroacetamide moiety, makes it an excellent substrate for intramolecular cyclization reactions, which are fundamental to the formation of the seven-membered diazepine ring characteristic of benzodiazepines. This document outlines the primary synthetic applications, detailed experimental protocols, and relevant quantitative data associated with this compound.
Key Applications
The principal application of this compound is in the synthesis of 1,4-benzodiazepines. The chloroacetamide group provides a reactive electrophilic site for intramolecular nucleophilic attack, leading to the formation of the diazepine ring. This process is a cornerstone in the synthesis of several commercially available drugs.
Experimental Protocols
Protocol 1: Synthesis of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol details the intramolecular cyclization of this compound to form a 1,4-benzodiazepine core structure. The reaction is typically carried out using a source of ammonia, such as hexamethylenetetramine in the presence of an acid catalyst or by bubbling ammonia gas through the reaction mixture.
Materials:
-
This compound
-
Hexamethylenetetramine
-
Ethanol
-
Ammonia gas
-
Methanol
-
Toluene
-
Water
Procedure using Hexamethylenetetramine and Ammonia:
-
Dissolve this compound (1.0 eq) and hexamethylenetetramine (1.5 eq) in ethanol.
-
Bubble ammonia gas through the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Triturate the residue with hot water and then with toluene.
-
Filter the resulting solid, wash with cold methanol and water, and dry to yield the final product.
Illustrative Experimental Workflow:
Caption: Workflow for the synthesis of a 1,4-benzodiazepine.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of a 1,4-benzodiazepine from this compound.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield (%) | Reference |
| This compound | Hexamethylenetetramine / Ammonia | Ethanol | Reflux | 10 h | 71% |
Signaling Pathway of Benzodiazepines
The products synthesized from this compound, namely 1,4-benzodiazepines, exert their pharmacological effects by modulating the activity of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Mechanism of Action:
Benzodiazepines bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening. The influx of chloride ions (Cl-) leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.
Signaling Pathway Diagram:
Caption: GABAA receptor signaling pathway modulated by benzodiazepines.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of the 1,4-benzodiazepine scaffold. The protocols and data presented herein provide a foundation for researchers in the fields of medicinal chemistry and drug development to utilize this compound effectively in their synthetic endeavors. Further exploration of its reactivity with a broader range of nucleophiles may unveil novel synthetic pathways to other important heterocyclic systems.
Application Notes and Protocols for Nucleophilic Substitution Reactions with N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for nucleophilic substitution reactions involving N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide. This compound is a key intermediate in the synthesis of various biologically active molecules, most notably benzodiazepines such as alprazolam. The high reactivity of the α-chloroacetyl group allows for the facile introduction of a variety of nucleophiles, making it a versatile building block in medicinal chemistry and drug development.
Introduction
This compound possesses a reactive electrophilic center at the carbon atom bearing the chlorine. This makes it susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alkoxides, via an SN2 mechanism. This reactivity is central to its utility in the synthesis of heterocyclic compounds and other complex organic molecules. The benzophenone moiety within the structure is a common scaffold in many pharmaceutical agents, and modifications at the chloroacetamide position can lead to derivatives with diverse pharmacological activities.
General Reaction Mechanism
The fundamental reaction is a bimolecular nucleophilic substitution (SN2) where a nucleophile (Nu:⁻) attacks the carbon atom attached to the chlorine, displacing the chloride ion as the leaving group.
General Reaction Scheme:
The reaction is typically carried out in a suitable polar aprotic solvent, and often in the presence of a non-nucleophilic base to neutralize the HCl generated if the nucleophile is a neutral species like a primary or secondary amine.
Experimental Protocols
Below are detailed protocols for the nucleophilic substitution of this compound with various classes of nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles (Synthesis of Benzodiazepine Precursors)
This protocol describes the reaction with ammonia (or an ammonia equivalent) which is a key step in the synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, a precursor to many benzodiazepine drugs.
Materials:
-
This compound
-
Hexamethylenetetramine
-
Ammonia (gaseous or aqueous solution, e.g., 26% ammonium hydroxide)
-
Methanol or Ethanol
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a solution of this compound (1.0 mol) in methanol (550 mL) in a round-bottom flask, add hexamethylenetetramine (0.1 mol).
-
Saturate the stirred mixture with ammonia gas at room temperature.
-
Slowly heat the mixture to reflux while continuously bubbling a steady stream of ammonia through the solution.
-
Maintain the reflux for 24 hours.
-
After the reaction is complete, stop the flow of ammonia and cool the resulting crystal slurry to room temperature.
-
Filter the product, wash with methanol (2 x 125 mL) and then with hot water (4 x 500 mL).
-
Dry the product to obtain 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.
Protocol 2: Reaction with Secondary Amine Nucleophiles (e.g., Morpholine)
This protocol outlines the synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-(morpholin-4-yl)acetamide.
Materials:
-
This compound
-
Morpholine
-
Triethylamine or Pyridine (as a non-nucleophilic base)
-
Dichloromethane or Toluene (as solvent)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add an equimolar amount of morpholine and a slight excess of the non-nucleophilic base (e.g., 1.1 equivalents of triethylamine).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be washed with water to remove the triethylamine hydrochloride salt.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize the reaction conditions and yields for the nucleophilic substitution on this compound with various nucleophiles.
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Ammonia | Hexamethylenetetramine, NH₃, Methanol, Reflux, 24h | 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 62.3 | [1] |
| Ammonia | Hexamethylenetetramine, 26% NH₄OH, Ethanol, Reflux, 7h | 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 83.5 | [1] |
| Ammonia | Paraformaldehyde, NH₃, Methanol, Reflux, 5h | 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 77.3 | [1] |
| Morpholine | Morpholine, Triethylamine, Dichloromethane, RT | N-(2-Benzoyl-4-chlorophenyl)-2-(morpholin-4-yl)acetamide | Not specified | [2] |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of the title compound.
Signaling Pathway: Synthesis of a Benzodiazepine Core
Caption: Key steps in forming the benzodiazepine ring system.
References
Application Notes and Protocols: Synthesis of Alprazolam via N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of alprazolam, a widely used anxiolytic drug, starting from 2-amino-5-chlorobenzophenone. The key intermediate in this synthetic pathway is N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide. This document outlines the multi-step synthesis, including acylation, cyclization, thionation, and final triazole ring formation.
Overview of the Synthetic Pathway
The synthesis of alprazolam from 2-amino-5-chlorobenzophenone is a well-established route in medicinal and process chemistry. The overall process can be summarized in the following key steps:
-
Acylation: 2-amino-5-chlorobenzophenone is acylated with chloroacetyl chloride to yield the crucial intermediate, this compound.
-
Cyclization: The chloroacetamide intermediate undergoes intramolecular cyclization to form the seven-membered diazepine ring, yielding 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
-
Thionation: The carbonyl group of the benzodiazepine intermediate is converted to a thiocarbonyl group using a thionating agent like phosphorus pentasulfide, resulting in 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione.
-
Triazole Ring Formation: The thione intermediate is then reacted with acetylhydrazine, followed by cyclization, to form the triazole ring fused to the diazepine ring, yielding the final product, alprazolam.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of alprazolam.
Table 1: Acylation of 2-amino-5-chlorobenzophenone
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-chlorobenzophenone | [1] |
| Reagent | Chloroacetyl chloride | [1] |
| Solvent | Toluene | [1] |
| Temperature | 5-10 °C (addition), Room Temperature (reaction) | [1] |
| Reaction Time | 3-4 hours | [1] |
| Yield | 97.3% | [1] |
Table 2: Cyclization of this compound
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Reagents | Hexamethylenetetramine, Ammonia | [2] |
| Solvent | Ethanol | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 7 hours | [2] |
| Product | 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | [2] |
| Yield | 83.5% | [2] |
| Melting Point | 210 °C | [2] |
Table 3: Thionation of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
| Parameter | Value | Reference |
| Starting Material | 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | [3] |
| Reagent | Phosphorus pentasulfide | [3] |
| Solvent | Pyridine | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 2 hours | [3] |
| Product | 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione | [3] |
| Yield | ~90% (based on crude product) | [3] |
| Melting Point | 222.5-224 °C (for a similar difluoro-substituted analog) | [3] |
Table 4: Synthesis of Alprazolam from Thione Intermediate
| Parameter | Value | Reference |
| Starting Material | 2-(2-acetyl hydrazino)-7-chloro-5-phenyl-2H-1,4 benzodiazepine | [4] |
| Reagent | p-toluenesulfonic acid (catalyst) | [4] |
| Solvent | Toluene | [4] |
| Temperature | Reflux | [4] |
| Reaction Time | 10-12 hours | [4] |
| Product | Alprazolam | [4] |
| Yield | 75-80% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Toluene
-
Ice bath
-
Reaction vessel with stirring capability
Procedure:
-
Dissolve 2-amino-5-chlorobenzophenone (1.0 equivalent) in toluene in a suitable reaction vessel.[1]
-
Cool the solution to 5–10 °C using an ice bath.[1]
-
Prepare a solution of chloroacetyl chloride (1.1 equivalents) in toluene.
-
Add the chloroacetyl chloride solution dropwise to the cooled 2-amino-5-chlorobenzophenone solution while maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.[1]
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, the solvent can be evaporated under reduced pressure to yield the crude product. The crude product can be purified by recrystallization.
Protocol 2: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Materials:
-
This compound
-
Hexamethylenetetramine
-
Ammonia (gas or aqueous solution)
-
Ethanol
-
Reflux apparatus
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), hexamethylenetetramine (0.25 equivalents), and ethanol.[2]
-
Saturate the mixture with ammonia gas by bubbling it through the solution, or add aqueous ammonia.[2]
-
Heat the reaction mixture to reflux and maintain reflux for approximately 7 hours.[2]
-
Monitor the reaction for completion.
-
After completion, cool the reaction mixture to room temperature.
-
The product may crystallize out of the solution upon cooling. Filter the crystalline product and wash it with cold ethanol and then water.
-
Dry the product to obtain 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.
Protocol 3: Synthesis of 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione
Materials:
-
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
-
Phosphorus pentasulfide (P₄S₁₀)
-
Pyridine
-
Reflux apparatus
-
Ice
Procedure:
-
Dissolve 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (1.0 equivalent) in pyridine in a reaction vessel.[3]
-
Add phosphorus pentasulfide (1.0 equivalent) to the solution.[3]
-
Heat the mixture under reflux in a nitrogen atmosphere for 2 hours.[3]
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
The product may precipitate out. Extract the aqueous mixture with a suitable organic solvent (e.g., methylene chloride).
-
Wash the organic extract with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude thione product, which can be purified by recrystallization.
Protocol 4: Synthesis of Alprazolam
Materials:
-
7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione
-
Acetylhydrazine
-
Toluene
-
p-toluenesulfonic acid (PTSA)
-
Reflux apparatus
Procedure:
-
The synthesis first involves the formation of the acetyl hydrazone intermediate. Condense 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione with acetylhydrazine in a suitable solvent like ethanol at an elevated temperature (60-120 °C).[4]
-
Isolate the resulting 2-(2-acetyl hydrazino)-7-chloro-5-phenyl-2H-1,4-benzodiazepine intermediate.
-
For the final cyclization, dissolve the acetyl hydrazone intermediate in toluene.[4]
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA).[4]
-
Heat the mixture at reflux for 10-12 hours.[4]
-
Monitor the reaction for completion.
-
Upon completion, cool the reaction mixture. The crude alprazolam may precipitate.
-
Filter the solid and wash with cold toluene.
-
Purify the crude alprazolam by recrystallization from a suitable solvent such as isopropanol to obtain the final product.[4]
Visualizations
Synthesis Pathway of Alprazolam
References
Application Notes and Protocols for N-Acylation using N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide is a key synthetic intermediate, primarily recognized for its role in the synthesis of benzodiazepines, a class of psychoactive drugs with significant therapeutic applications.[1] The structural architecture of this compound, featuring a benzophenone core, a chlorinated phenyl ring, and a reactive chloroacetamide moiety, makes it a versatile precursor for the development of novel therapeutic agents. The chloroacetamide group, in particular, offers a site for further molecular elaboration through nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of complex molecular scaffolds.[1]
These application notes provide detailed protocols for the N-acylation of secondary amines using this compound as a scaffold, and for the functionalization of its chloroacetyl group. It also explores the downstream biological relevance of its derivatives by illustrating their interaction with the GABA-A receptor signaling pathway.
Experimental Protocols
Protocol 1: N-Acylation of a Secondary Amine using an Acyl Chloride
This protocol describes a general procedure for the N-acylation of a secondary amide, a challenging transformation due to the decreased nucleophilicity of the amide nitrogen. This reaction introduces an additional acyl group, forming an imide, which can be a key step in the synthesis of more complex molecules.
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Water
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask, add N,N-Diisopropylethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add the acyl chloride (1.3 eq) dropwise to the reaction mixture via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acylated product.
Protocol 2: Nucleophilic Substitution of the Chloroacetyl Group
The chloroacetyl group of this compound is susceptible to nucleophilic substitution, providing a convenient method for introducing a variety of functional groups. This protocol outlines a general procedure for the reaction with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine)
-
Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide, add the amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-substituted acetamide derivative.
Data Presentation
The following table summarizes the reaction of N-aryl-2-chloroacetamides with various nucleophiles, demonstrating the versatility of the chloroacetyl group for introducing diverse functionalities.
| Starting Material | Nucleophile | Base | Solvent | Product |
| N-Aryl-2-chloroacetamide | Primary/Secondary Amine | K2CO3 | DMF | N-Aryl-2-(amino)acetamide |
| N-Aryl-2-chloroacetamide | Sodium Saccharin | - | DMF | N-Aryl-2-(1,2-benzisothiazol-3(2H)-one-1,1-dioxid-2-yl)acetamide |
| N-(4-acetylphenyl)-2-chloroacetamide | Sodium Methacrylate | - | - | 2-((4-acetylphenyl)amino)-2-oxoethyl methacrylate |
| N-Aryl-2-chloroacetamide | Thiol | Base (e.g., Et3N) | EtOH | N-Aryl-2-(thio)acetamide |
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflows for N-acylation and nucleophilic substitution.
Signaling Pathway
Caption: Modulation of GABA-A receptor signaling by benzodiazepine derivatives.
References
Application Notes and Protocols: N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide in Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, a benzophenone derivative, is a compound with a well-documented role as a key intermediate in the synthesis of pharmaceuticals, particularly benzodiazepines such as lorazepam and alprazolam. While its application in material science is not extensively reported in current literature, the inherent photochemical properties of its benzophenone core suggest potential utility in polymer science and the development of novel materials. This document summarizes the known information and explores potential, theoretical applications in material science based on the functionalities of related compounds.
Chemical and Physical Properties
This compound is a solid with the molecular formula C₁₅H₁₁Cl₂NO₂ and a molecular weight of 308.16 g/mol . A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁Cl₂NO₂ | [1] |
| Molecular Weight | 308.16 g/mol | [1] |
| CAS Number | 4016-85-7 | [1] |
| Appearance | Yellow to white solid | [2] |
| Melting Point | 109 to 113 °C | [3] |
| Boiling Point | 511.1 °C at 760 mmHg | [3] |
| Density | 1.287 g/cm³ | [3] |
Current Applications: Pharmaceutical Intermediate
The primary and well-established application of this compound is in synthetic organic chemistry as a precursor for various pharmaceutical compounds.[4] Its structure is integral to the synthesis of several anxiolytic and anticonvulsant drugs.
Potential Applications in Material Science
While direct applications of this compound in material science are not well-documented, its chemical structure, particularly the benzophenone moiety, suggests potential for use in the following areas:
-
UV Curing and Polymer Cross-linking: Benzophenone and its derivatives are widely used as photoinitiators in polymer chemistry.[5] Upon exposure to UV radiation, the benzophenone group can abstract a hydrogen atom from a polymer backbone, leading to the formation of polymer radicals that can cross-link, forming a stable network. This is crucial in the formulation of coatings, adhesives, and inks that cure upon UV exposure.
-
Functional Polymer Synthesis: The chloroacetamide group in the molecule offers a reactive site for further chemical modifications. This could allow for the grafting of this compound onto other polymer chains, thereby introducing the photo-reactive benzophenone functionality into a new material.
-
Development of Photo-responsive Materials: Materials that change their properties in response to light are of great interest. By incorporating this compound into a polymer matrix, it might be possible to create materials whose mechanical, optical, or chemical properties can be altered with UV light.
The general workflow for incorporating a functional additive like this compound into a polymer matrix is depicted in the following diagram:
Hypothetical Experimental Protocol: UV Cross-linking of a Polymer Film
The following is a hypothetical protocol for using this compound as a photoinitiator for cross-linking a polymer film. This protocol is based on general procedures for using benzophenone derivatives and has not been specifically validated for this compound.
Objective: To prepare a cross-linked polymer film using this compound as a photoinitiator.
Materials:
-
Polymer (e.g., Poly(methyl methacrylate) - PMMA)
-
This compound
-
Solvent (e.g., Dichloromethane)
-
Glass substrate
-
UV lamp (365 nm)
-
Spin coater
-
Hot plate
Procedure:
-
Solution Preparation:
-
Dissolve 1 g of PMMA in 10 mL of dichloromethane to form a 10% (w/v) solution.
-
Prepare a stock solution of this compound in dichloromethane (e.g., 10 mg/mL).
-
Add the photoinitiator stock solution to the polymer solution to achieve a final concentration of 1% by weight relative to the polymer. Stir until fully dissolved.
-
-
Film Casting:
-
Clean the glass substrate thoroughly with acetone, isopropanol, and deionized water, and then dry it.
-
Deposit the polymer/photoinitiator solution onto the glass substrate using a spin coater (e.g., at 2000 rpm for 60 seconds) to create a uniform thin film.
-
-
Solvent Evaporation:
-
Place the coated substrate on a hot plate at a low temperature (e.g., 60 °C) for 10 minutes to evaporate the solvent.
-
-
UV Curing:
-
Expose the film to UV radiation (365 nm) for a specified period (e.g., 5-30 minutes). The exposure time will depend on the intensity of the UV source and the desired degree of cross-linking.
-
-
Characterization:
-
After curing, the film can be characterized to determine the extent of cross-linking. This can be done by testing its solubility in a good solvent for the original polymer (a cross-linked polymer will swell but not dissolve).
-
Further characterization can include mechanical testing (e.g., nanoindentation) or thermal analysis (e.g., differential scanning calorimetry) to observe changes in properties like hardness and glass transition temperature.
-
The logical steps of this hypothetical experimental protocol are outlined below:
References
- 1. Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-chloro- | SIELC Technologies [sielc.com]
- 2. Ketone - Wikipedia [en.wikipedia.org]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. Buy this compound | 4016-85-7 [smolecule.com]
- 5. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship Studies of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for conducting structure-activity relationship (SAR) studies on N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, a benzophenone derivative with potential as a scaffold for novel therapeutic agents.[1] While this compound is a known synthetic intermediate, its structural features—a benzophenone core and a reactive chloroacetamide moiety—suggest potential for biological activity, including anticancer and antimicrobial effects.[1][2][3] This document outlines protocols for the synthesis of a focused library of analogs, methods for in vitro biological evaluation, and a discussion of potential molecular targets to guide further research.
Rationale for SAR Studies
The this compound scaffold presents several opportunities for chemical modification to explore and optimize biological activity. The core structure combines the benzophenone motif, found in numerous bioactive molecules with anticancer, anti-inflammatory, and antiviral properties, with a chloroacetamide group, a known pharmacophore in various antimicrobial and anticancer agents.[3][4]
An SAR study would aim to elucidate the contributions of different structural features to the compound's biological effects. Key areas for investigation include:
-
Substitution on the Benzoyl Ring: Exploring the impact of electron-donating and electron-withdrawing groups on activity.
-
Substitution on the Chlorophenyl Ring: Investigating the effect of altering the position and nature of the halogen substituent.
-
Modification of the Chloroacetamide Moiety: Replacing the chlorine atom with other functionalities to modulate reactivity and target engagement.
Proposed Analogs for Initial SAR Screening
To initiate an SAR study, a focused library of analogs can be synthesized. The following table outlines a proposed set of initial derivatives designed to probe key structural features.
| Compound ID | R1 (Benzoyl Ring) | R2 (Phenyl Ring) | R3 (Acetamide) | Rationale for Inclusion |
| LEAD-001 | H | 4-Cl | -NHCOCH2Cl | Parent Compound |
| ANA-002 | 4-OCH3 | 4-Cl | -NHCOCH2Cl | Introduce electron-donating group on benzoyl ring |
| ANA-003 | 4-NO2 | 4-Cl | -NHCOCH2Cl | Introduce electron-withdrawing group on benzoyl ring |
| ANA-004 | H | 4-F | -NHCOCH2Cl | Investigate effect of a different halogen |
| ANA-005 | H | 4-Br | -NHCOCH2Cl | Investigate effect of a larger halogen |
| ANA-006 | H | 2,4-diCl | -NHCOCH2Cl | Explore effect of multiple substitutions |
| ANA-007 | H | 4-Cl | -NHCOCH2F | Modulate reactivity of the acetamide moiety |
| ANA-008 | H | 4-Cl | -NHCOCH3 | Remove the reactive halogen |
Experimental Protocols
General Synthesis Protocol for this compound Analogs
The synthesis of the parent compound and its analogs can be achieved via a two-step process involving a Friedel-Crafts acylation followed by amidation. A representative protocol is provided below.
Protocol 3.1: Synthesis of Substituted 2-Amino-benzophenones
-
To a solution of a substituted aniline (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add a substituted benzoyl chloride (1.1 eq).
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl3) (1.2 eq), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3.2: Synthesis of N-(2-Benzoyl-phenyl)-2-chloroacetamide Analogs
-
Dissolve the synthesized 2-amino-benzophenone analog (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.[5]
-
Add a base, such as triethylamine (1.5 eq) or pyridine, to the solution.[5]
-
Cool the mixture to 0 °C in an ice bath.[5]
-
Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution.[5]
-
Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[5]
-
Filter the precipitate, wash with cold water, and dry under vacuum.[5]
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified compound.[5]
Protocols for In Vitro Biological Evaluation
Protocol 4.1: Anticancer Activity - MTT Cell Viability Assay
This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Plate human cancer cell lines (e.g., PANC-1 for pancreatic cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[6] Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various concentrations in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[6]
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37 °C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (the concentration that inhibits 50% of cell growth) for each compound by plotting a dose-response curve.
Protocol 4.2: Antimicrobial Activity - Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
-
Preparation of Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth overnight. Dilute the cultures to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.[2]
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Data Presentation and SAR Analysis
The quantitative data obtained from the biological assays should be summarized in a table to facilitate the analysis of structure-activity relationships.
Table 1: Representative Biological Activity Data for SAR Studies
| Compound ID | R1 | R2 | R3 | Anticancer Activity (PANC-1, IC50 µM) | Antimicrobial Activity (S. aureus, MIC µg/mL) |
| LEAD-001 | H | 4-Cl | -NHCOCH2Cl | 15.2 ± 1.3 | 32 |
| ANA-002 | 4-OCH3 | 4-Cl | -NHCOCH2Cl | 25.8 ± 2.1 | 64 |
| ANA-003 | 4-NO2 | 4-Cl | -NHCOCH2Cl | 8.5 ± 0.9 | 16 |
| ANA-004 | H | 4-F | -NHCOCH2Cl | 12.1 ± 1.1 | 32 |
| ANA-005 | H | 4-Br | -NHCOCH2Cl | 10.7 ± 1.0 | 16 |
| ANA-006 | H | 2,4-diCl | -NHCOCH2Cl | 7.9 ± 0.6 | 8 |
| ANA-007 | H | 4-Cl | -NHCOCH2F | 18.9 ± 1.5 | 64 |
| ANA-008 | H | 4-Cl | -NHCOCH3 | > 100 | > 128 |
(Note: The data presented in this table is hypothetical and serves as an illustrative example for SAR analysis.)
Interpretation of Hypothetical SAR:
-
Effect of Benzoyl Ring Substitution: An electron-withdrawing group (NO2) at the R1 position (ANA-003) appears to enhance both anticancer and antimicrobial activity, while an electron-donating group (OCH3) (ANA-002) is detrimental.
-
Effect of Phenyl Ring Halogen: Increasing the size and number of halogen substituents on the phenyl ring (ANA-005, ANA-006) seems to correlate with improved potency.
-
Importance of the Chloroacetamide Moiety: The removal of the chlorine atom (ANA-008) leads to a significant loss of activity, highlighting the importance of this reactive group. Changing the halogen from chlorine to fluorine (ANA-007) also appears to reduce activity.
Potential Signaling Pathways and Mechanism of Action
Based on studies of related benzophenone derivatives, these compounds may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[7][8] One such pathway is the MEK/ERK signaling cascade, which is often hyperactivated in various cancers.[7]
Experimental Workflow for Pathway Analysis:
To investigate the effect of active compounds on the MEK/ERK pathway, a series of molecular biology experiments can be conducted.
By following these protocols and workflows, researchers can systematically investigate the structure-activity relationships of this compound analogs, identify promising lead compounds, and elucidate their mechanisms of action for potential development as novel therapeutic agents.
References
- 1. Buy this compound | 4016-85-7 [smolecule.com]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ERα and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.
Low Product Yield
Issue: The final yield of this compound is consistently low.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the duration. Increasing the reaction temperature is an option, but it must be done cautiously to avoid side reactions.
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in this synthesis.
-
Solution: For the chloroacetylation of 2-amino-5-chlorobenzophenone, maintaining a low temperature (0–5°C) during the addition of chloroacetyl chloride is crucial to favor the desired monoacylation.
-
-
Improper Solvent Selection: The choice of solvent can significantly impact reaction kinetics.
-
Solution: Polar aprotic solvents such as dichloromethane or tetrahydrofuran are generally recommended to enhance the nucleophilicity of the amine. Protic solvents should be avoided as they can solvate the amine starting material, reducing its reactivity.
-
-
Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction and recrystallization.
-
Solution: Optimize the extraction process by ensuring the correct pH of the aqueous phase to minimize product solubility. For purification, carefully select a recrystallization solvent that provides good recovery. Ethanol is a commonly used solvent for this purpose.
-
Presence of Impurities
Issue: The final product is contaminated with unreacted starting materials or byproducts.
Potential Causes & Solutions:
-
Diacylation Byproduct Formation: The starting material, 2-amino-5-chlorobenzophenone, has two potential sites for acylation (the amino group and the aromatic ring), and over-acylation can occur.
-
Solution: To minimize the formation of the diacylated byproduct, maintain a strict 1:1 molar ratio of 2-amino-5-chlorobenzophenone to chloroacetyl chloride. Additionally, the slow, dropwise addition of chloroacetyl chloride at low temperatures helps to control the reaction rate and selectivity. Higher temperatures (>30°C) should be avoided as they promote the formation of diacylation byproducts.
-
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup.
-
Solution: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
Unreacted Starting Material: The presence of unreacted 2-amino-5-chlorobenzophenone in the final product.
-
Solution: As mentioned for low yield, ensure the reaction goes to completion by monitoring with TLC. Adjusting the stoichiometry by using a slight excess of chloroacetyl chloride (e.g., 1.05 to 1.1 equivalents) can help to consume all the starting amine, but this must be balanced with the risk of diacylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the chloroacetylation of 2-amino-5-chlorobenzophenone using chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the primary amine of 2-amino-5-chlorobenzophenone attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Q2: Why is a base, such as triethylamine, often added to the reaction mixture?
A2: The reaction between an amine and an acyl chloride generates hydrochloric acid (HCl) as a byproduct. The base, typically a non-nucleophilic amine like triethylamine or diisopropylethylamine (DIPEA), is added to neutralize the HCl. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Q3: How can I effectively purify the crude this compound?
A3: Recrystallization is a common and effective method for purifying the final product. Ethanol has been reported to yield purities exceeding 90%. For more challenging separations of byproducts, column chromatography on silica gel can be employed.
Q4: Are there any catalysts that can improve the reaction rate?
A4: Yes, a catalytic amount of 4-dimethylaminopyridine (DMAP) has been shown to accelerate the acylation reaction.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 2-amino-5-chlorobenzophenone | 2-amino-5-chlorobenzophenone | 2-amino-5-chlorobenzophenone |
| Acylating Agent | Chloroacetyl Chloride | Chloroacetyl Chloride | Chloroacetyl Chloride |
| Solvent | Dichloromethane | Toluene/Cyclohexane (1:1.5) | Water/Toluene |
| Base | Triethylamine | Sodium Hydroxide | Sodium Carbonate |
| Temperature | 0-5 °C | Reflux | Room Temperature |
| Reported Yield | >90% (after recrystallization) | High | 97.3% |
Note: The yields are as reported in the cited literature and may vary based on specific experimental details.
Experimental Protocols
Protocol 1: Chloroacetylation in Dichloromethane
This protocol is based on the commonly cited method for the synthesis of this compound.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-amino-5-chlorobenzophenone (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 eq.) to the solution.
-
Cooling: Cool the mixture to 0–5°C using an ice bath.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.05 eq.) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction mixture to stir at 0–5°C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, wash the mixture with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol.
Protocol 2: Phase-Transfer Catalyzed Synthesis in an Aqueous System
This protocol is adapted from a patented method for synthesizing chloroacetamide compounds with large steric hindrance.
-
Preparation: In a reactor with vigorous stirring, add 2-amino-5-chlorobenzophenone (1.0 eq.), sodium carbonate (1.0 eq.), n-hexane, and water.
-
Addition of Acylating Agent: At room temperature, add chloroacetyl chloride (2.0 eq.) dropwise to the stirred mixture over 30 minutes.
-
Reaction: Continue to stir vigorously.
-
Work-up: After the addition is complete, allow the mixture to stand and separate the layers.
-
Isolation: The product precipitates from the organic phase.
Visualizations
Caption: Troubleshooting workflow for low yield and impurities.
Caption: Simplified reaction pathway for the synthesis.
Technical Support Center: Purification of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent or an inappropriate solvent system was used.
-
Solution:
-
Gradually add small portions of the hot solvent until the solid dissolves completely.
-
If using a single solvent system (e.g., ethanol) and the compound remains insoluble even with a large volume of boiling solvent, consider a mixed solvent system. A combination of dichloromethane and acetone (1:1 v/v) has been reported to be effective for the recrystallization of this compound.[1]
-
Ensure the solvent is at its boiling point to maximize solubility.
-
Problem 2: The compound "oils out" instead of crystallizing.
-
Possible Cause: The solute is coming out of the solution above its melting point, often due to a highly concentrated solution or rapid cooling. Impurities can also lower the melting point of the compound, contributing to this issue.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature for a longer period before placing it in an ice bath.
-
Consider using a different solvent system.
-
Problem 3: No crystals form upon cooling.
-
Possible Cause: The solution may be too dilute (too much solvent was used), or the solution is supersaturated.
-
Solution:
-
For dilute solutions: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
-
For supersaturated solutions:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution to induce crystallization.
-
-
Problem 4: The recrystallized product has a low yield.
-
Possible Cause:
-
Using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor.
-
Premature crystallization during hot filtration (if performed).
-
Washing the collected crystals with a solvent that is not ice-cold, leading to the dissolution of the product.
-
Incomplete crystallization due to insufficient cooling time.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
If hot filtration is necessary to remove insoluble impurities, preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
-
Always wash the final crystals with a minimal amount of ice-cold solvent.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
-
Problem 5: The recrystallized product is still impure.
-
Possible Cause:
-
Rapid cooling, which can trap impurities within the crystal lattice.
-
The chosen solvent may not be effective at separating the desired compound from certain impurities. Common impurities in the synthesis of this compound can include unreacted 2-amino-5-chlorobenzophenone and byproducts like diacylated compounds.[2]
-
-
Solution:
-
Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.
-
If impurities persist, a second recrystallization may be necessary. Consider using a different solvent system for the second recrystallization to alter the solubility of the impurities.
-
For persistent impurities, purification by column chromatography may be required before recrystallization.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on available information, ethanol is a commonly used and effective solvent, capable of yielding purities exceeding 90%.[2] A mixture of dichloromethane and acetone (1:1 v/v) has also been successfully used.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
Q2: How can I determine the appropriate amount of solvent to use?
A2: The goal is to use the minimum amount of boiling solvent that will completely dissolve the crude this compound. Start by adding a small volume of the solvent to your crude material and heating the mixture to boiling. Continue adding small portions of the hot solvent until all the solid has just dissolved.
Q3: What are the expected impurities in a crude sample of this compound?
A3: The synthesis of this compound typically involves the chloroacetylation of 2-amino-5-chlorobenzophenone.[2] Therefore, potential impurities include:
-
Unreacted 2-amino-5-chlorobenzophenone.
-
Unreacted chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).
-
Diacylated byproducts, where the chloroacetyl group has reacted twice.[2]
-
Other side-products from the synthesis.
Q4: How can I improve the purity of my final product?
A4: To improve purity, ensure the following:
-
Use a suitable recrystallization solvent that effectively solubilizes impurities at low temperatures while allowing the desired product to crystallize.
-
Allow for slow cooling to promote the formation of a pure crystal lattice.
-
If necessary, perform a second recrystallization.
-
For highly impure samples, consider a preliminary purification step, such as column chromatography, before the final recrystallization.[3]
Data Presentation
| Solvent System | Temperature (°C) | Solubility ( g/100 mL) (Approximate) | Observations |
| Ethanol | Boiling (~78°C) | ||
| Room Temp (~20°C) | |||
| Ice Bath (~0-4°C) | |||
| Dichloromethane:Acetone (1:1) | Boiling (~40-56°C) | ||
| Room Temp (~20°C) | |||
| Ice Bath (~0-4°C) | |||
| Other (Specify) |
Experimental Protocols
General Protocol for Recrystallization of this compound:
-
Solvent Selection: Based on preliminary tests (or literature), select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring to dissolve the solid. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, by leaving them under vacuum on the filter or by transferring them to a watch glass to air dry.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common issues in recrystallization.
References
Technical Support Center: Synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, a key intermediate in the production of various pharmaceuticals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during this synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Reagents: 2-amino-5-chlorobenzophenone or chloroacetyl chloride may have degraded. | - Ensure the purity and reactivity of starting materials. Use freshly opened or properly stored reagents. - Chloroacetyl chloride is sensitive to moisture; handle it under anhydrous conditions. |
| 2. Inadequate Reaction Temperature: The reaction may be too slow at very low temperatures. | - While low temperatures suppress side reactions, ensure the reaction is proceeding by monitoring with Thin Layer Chromatography (TLC). - If the reaction is sluggish, a slight increase in temperature or extended reaction time may be necessary. | |
| Presence of a Significant Amount of Starting Material (2-amino-5-chlorobenzophenone) after the Reaction | 1. Insufficient Chloroacetyl Chloride: The molar ratio of chloroacetyl chloride to the starting amine may be too low. | - Use a slight excess (e.g., 1.1 to 1.2 equivalents) of chloroacetyl chloride to ensure complete conversion of the starting material. |
| 2. Short Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction progress using TLC. Extend the reaction time until the starting material spot on the TLC plate has disappeared or is very faint. | |
| Formation of a Major, Less Polar Byproduct (Diacylation) | 1. High Reaction Temperature: The reaction of the initially formed product with another molecule of chloroacetyl chloride is favored at elevated temperatures.[1] | - Maintain a low reaction temperature, ideally between 0-5 °C, during the addition of chloroacetyl chloride and for the initial phase of the reaction.[2] |
| 2. Excess Chloroacetyl Chloride: A large excess of the acylating agent can promote the formation of the diacylated product. | - Carefully control the stoichiometry of chloroacetyl chloride. A slight excess is sufficient. | |
| 3. Inappropriate Base: The choice and amount of base can influence the reaction outcome. | - Use a non-nucleophilic base like triethylamine to neutralize the HCl formed during the reaction.[2] The amount of base should be stoichiometric to the HCl generated. | |
| Formation of a More Polar Impurity (Hydrolysis Product) | 1. Presence of Water: Moisture in the reaction mixture can lead to the hydrolysis of the chloroacetyl group of the product or chloroacetyl chloride itself. | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. |
| 2. Aqueous Workup Conditions: Prolonged exposure to acidic or basic aqueous conditions during workup can cause hydrolysis.[2] | - Perform the aqueous workup efficiently and at a controlled pH. Neutralize the reaction mixture carefully and minimize the time the product is in contact with the aqueous phase. | |
| Difficulty in Purifying the Product | 1. Presence of Diacylated Byproduct: The diacylated byproduct can have similar solubility to the desired product, making separation by recrystallization challenging. | - If recrystallization from ethanol is not effective, consider using a different solvent system or a mixture of solvents.[1] - Column chromatography on silica gel can be employed to separate the product from the less polar diacylated byproduct. |
| 2. Oiling Out During Recrystallization: The product may separate as an oil instead of crystals. | - Ensure the correct solvent or solvent mixture is used for recrystallization. The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures. - Try adding a co-solvent or using a slower cooling rate. |
Data Presentation
The following table summarizes the impact of different reaction conditions on the synthesis of this compound, based on literature findings.
| Method | Solvent | Temperature | Reaction Time | Yield | Reference |
| Conventional | Toluene | Reflux | 2.5 hours | 82% | [3] |
| Microwave-assisted | Toluene | - | 1 minute | 88% | [3] |
Note: The yields reported are for the crude product after initial workup and recrystallization. Purity was confirmed by melting point comparison with literature values.
Experimental Protocols
Key Synthesis: Chloroacetylation of 2-amino-5-chlorobenzophenone
This protocol describes the synthesis of this compound from 2-amino-5-chlorobenzophenone.
Materials:
-
2-amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Toluene (anhydrous)
-
Triethylamine (or a suitable non-nucleophilic base)
-
Ethanol (for recrystallization)
-
Anhydrous sodium sulfate
-
Dilute aqueous ammonia solution
Procedure:
-
Dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the stirred solution.
-
Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous toluene dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.[2]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash it with a dilute aqueous ammonia solution, followed by water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield pure this compound.[1][3]
Visualizations
Reaction Pathway and Side Reactions
The following diagram illustrates the main synthetic route for this compound and the potential side reactions of diacylation and hydrolysis.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of this compound.
References
stability issues of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Solution
If you are observing a rapid loss of your compound in solution, consider the following potential causes and troubleshooting steps.
Potential Cause 1: pH-Mediated Hydrolysis The chloroacetamide functional group is susceptible to both acid- and base-catalyzed hydrolysis.[1]
-
Troubleshooting Steps:
-
Measure the pH of your solution. Even unbuffered solutions can have a pH that contributes to degradation.
-
Adjust the pH to a neutral range (pH 6-7). Use a suitable buffer system that is compatible with your experimental setup.
-
If your experiment requires acidic or basic conditions, minimize the exposure time. Perform the reaction or analysis as quickly as possible.
-
Consider using a less nucleophilic buffer if you suspect the buffer itself is reacting with the compound.
-
Potential Cause 2: Elevated Temperature Higher temperatures can accelerate the rate of hydrolysis and other degradation pathways.
-
Troubleshooting Steps:
-
Store stock solutions at lower temperatures. For short-term storage, 2-8°C is recommended. For long-term storage, consider storing at -20°C or below.
-
Perform experiments at the lowest feasible temperature.
-
Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
Potential Cause 3: Photodegradation Exposure to light, particularly UV light, can induce degradation of aromatic compounds.
-
Troubleshooting Steps:
-
Protect solutions from light. Use amber vials or wrap containers in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
Issue: Poor Solubility and Precipitation
If you are experiencing difficulty dissolving this compound or if it is precipitating out of solution, refer to the following guidance.
Potential Cause 1: Inappropriate Solvent The choice of solvent is critical for maintaining the stability and solubility of your compound.
-
Troubleshooting Steps:
-
Consult the solubility data in the table below. Note that these are estimates and may vary with temperature and the purity of the compound and solvent.
-
Consider using a co-solvent system. For aqueous solutions, the addition of a water-miscible organic solvent like DMSO or DMF can improve solubility.
-
Perform small-scale solubility tests with a variety of solvents to find the most suitable one for your application.
-
Potential Cause 2: Supersaturation Preparing a solution at a concentration above its solubility limit will lead to precipitation.
-
Troubleshooting Steps:
-
Prepare solutions at a concentration known to be below the solubility limit for the chosen solvent and temperature.
-
If a higher concentration is required, gentle warming may help to dissolve the compound. However, be aware of the potential for thermal degradation. Always cool the solution to the working temperature to check for precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound in an aqueous solution?
Based on the general chemistry of chloroacetamides, the two primary degradation products in aqueous media are likely:
-
N-(2-Benzoyl-4-chlorophenyl)-2-hydroxyacetamide: Formed via nucleophilic substitution of the chloride atom by a hydroxide ion (hydrolysis).[1]
-
2-Amino-5-chlorobenzophenone: Resulting from the cleavage of the amide bond.[1]
Q2: How can I monitor the stability of my this compound solution?
Stability can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). The method should be able to separate the parent compound from its potential degradation products.
Q3: What are the ideal storage conditions for a stock solution of this compound?
For optimal stability, stock solutions should be stored in a tightly sealed container, protected from light, at a low temperature (-20°C or colder). It is advisable to prepare fresh solutions for critical experiments.
Q4: Is this compound sensitive to oxidation?
While hydrolysis is the more commonly reported degradation pathway for chloroacetamides, oxidation should not be completely ruled out, especially in the presence of oxidizing agents or under prolonged exposure to air and light. If you suspect oxidation, consider de-gassing your solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Dimethylformamide (DMF) | > 30 |
| Dichloromethane | ~20 |
| Acetone | ~15 |
| Ethanol | ~5 |
| Water | < 0.1 |
Note: This data is estimated based on the compound's structure and information on similar molecules. Actual solubility may vary.
Table 2: Hypothetical Degradation of this compound in Aqueous Buffer at 37°C
| pH | % Parent Compound Remaining after 24 hours |
| 3.0 | 85% |
| 5.0 | 95% |
| 7.4 | 90% |
| 9.0 | 70% |
Note: This is hypothetical data provided for illustrative purposes to demonstrate the expected trend of pH-dependent stability.
Experimental Protocols
Protocol: HPLC Method for Stability Analysis
This is a general-purpose HPLC method that can be used as a starting point for monitoring the stability of this compound. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm or Mass Spectrometry (for peak identification)
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: A logical workflow for troubleshooting the stability of this compound.
References
troubleshooting failed alprazolam synthesis involving N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
Technical Support Center: Alprazolam Synthesis Troubleshooting
This guide provides troubleshooting assistance for researchers encountering issues during the synthesis of the alprazolam core structure, specifically focusing on the cyclization step involving N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide and hydrazine.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction of this compound with hydrazine resulted in a low or no yield of the desired triazolobenzophenone. What are the primary potential causes?
Failure in this key cyclization step can typically be attributed to several factors related to reaction conditions, reagent quality, or the presence of competing side reactions. A systematic approach is necessary to diagnose the root cause.
Potential Causes:
-
Reagent Quality: The purity of hydrazine is critical. It can degrade upon storage, especially if exposed to air or moisture. The starting chloroacetamide may also contain impurities from its synthesis.
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent are crucial. Sub-optimal temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and degradation.
-
Base Stoichiometry: If a base is used to facilitate the reaction, incorrect stoichiometry can either fail to deprotonate the necessary intermediates or lead to unwanted side reactions.
-
Atmospheric Contamination: The reaction can be sensitive to oxygen and moisture. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is often recommended.
Below is a logical workflow to troubleshoot the failed synthesis.
Caption: Troubleshooting workflow for a failed cyclization reaction.
Q2: What analytical methods should I use to diagnose the reaction failure, and can you provide sample protocols?
The primary methods for analyzing the reaction mixture are High-Performance Liquid Chromatography (HPLC) for assessing purity and conversion, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural identification of components.
Experimental Protocols
1. Protocol: HPLC Analysis of Reaction Mixture
-
Objective: To determine the relative concentration of starting material, desired product, and any byproducts.
-
Sample Preparation:
-
Quench a small aliquot (approx. 0.1 mL) of the reaction mixture and dilute it with 1.0 mL of the mobile phase (e.g., Acetonitrile/Water mixture).
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Compare the retention times of peaks in the reaction mixture to pure standards of the starting material (this compound) and, if available, the expected product. The appearance of new peaks suggests side product formation.
2. Protocol: ¹H NMR Sample Preparation for Structural Analysis
-
Objective: To identify the chemical structure of the main components in the reaction mixture.
-
Sample Preparation:
-
Take a larger aliquot of the reaction mixture and perform a work-up (e.g., liquid-liquid extraction) to remove salts and inorganic reagents.
-
Evaporate the solvent from the organic layer under reduced pressure to obtain a crude residue.
-
Dissolve 5-10 mg of the crude residue in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Analysis: Acquire a ¹H NMR spectrum. Compare the chemical shifts and integration values to the known spectra of the starting material and the expected product to determine the composition of the mixture.
Q3: How can I interpret the analytical data to identify the problem?
Interpreting the data from methods like HPLC and NMR is key to pinpointing the issue. The table below summarizes expected data for the key compounds, which can be used for comparison against your experimental results.
| Compound | Expected HPLC R_t (min)¹ | Key ¹H NMR Signals (δ, ppm in CDCl₃)² |
| Starting Material (Chloroacetamide) | ~ 5.8 | 8.5-9.0 (broad s, 1H, -NH-), 7.2-7.8 (m, 8H, Ar-H), 4.2 (s, 2H, -CH₂Cl) |
| Desired Product (Triazolobenzophenone) | ~ 4.5 | 7.3-7.9 (m, 8H, Ar-H), 4.3 (s, 2H, -CH₂-), 2.5 (s, 3H, -CH₃) |
| Side Product A (Dimer) | ~ 7.2 | Complex aromatic region, absence of the sharp -CH₂Cl singlet at 4.2 ppm. |
| Side Product B (Hydrolyzed Amide) | ~ 3.1 | Appearance of a broad -OH peak, shift in aromatic signals, absence of the -CH₂Cl singlet. |
| ¹ Retention times (R_t) are hypothetical and highly dependent on the specific HPLC system, column, and conditions. | ||
| ² Chemical shifts (δ) are approximate and can vary based on solvent and concentration. |
Q4: What are the common side reactions, and how can they be visualized?
Besides the desired intramolecular cyclization, several competing reactions can occur, leading to the formation of undesired byproducts. The primary side reaction is often intermolecular dimerization, where two molecules of the chloroacetamide react with one molecule of hydrazine.
The diagram below illustrates the intended reaction pathway versus a common competing side reaction pathway.
Caption: Intended reaction pathway vs. a competing side reaction.
Technical Support Center: Synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the acylation of 2-amino-5-chlorobenzophenone with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the primary amine of 2-amino-5-chlorobenzophenone attacks the carbonyl carbon of chloroacetyl chloride.[1] A base, such as triethylamine, is often added to neutralize the hydrochloric acid that is generated during the reaction.[1]
Q2: What is the role of this compound in drug development?
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly benzodiazepines like alprazolam.[1] The benzophenone core structure is found in over 300 naturally occurring compounds with diverse biological activities.[1]
Q3: What are the key reaction parameters to control for a successful synthesis?
The critical parameters to optimize are temperature, solvent, and reaction time. Temperature control is crucial to minimize side reactions.[1] The choice of solvent can significantly impact the reaction rate and yield.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[2] A suitable eluent system, such as a mixture of ethyl acetate and hexane, should be used to achieve good separation between the starting material (2-amino-5-chlorobenzophenone) and the product. The product is expected to be more polar than the starting material. The spots can be visualized under a UV lamp.
Q5: What is a typical purification method for the final product?
Recrystallization is a common and effective method for purifying this compound. Ethanol is a frequently used solvent for recrystallization, yielding purities exceeding 90%.[1] Column chromatography on silica gel can also be employed for purification.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive starting materials. 2. Inefficient reaction conditions (temperature, time). 3. Presence of moisture. 4. Incorrect stoichiometry of reactants. | 1. Check the purity of 2-amino-5-chlorobenzophenone and chloroacetyl chloride. 2. Optimize the reaction temperature; lower temperatures (0–5°C) are often favored to control reactivity.[1] Ensure sufficient reaction time by monitoring with TLC. 3. Use anhydrous solvents and perform the reaction under a dry atmosphere (e.g., nitrogen or argon). 4. Use a slight excess of chloroacetyl chloride to ensure complete conversion of the starting amine. |
| Presence of Multiple Spots on TLC (Impurities) | 1. Unreacted Starting Material: The reaction has not gone to completion. 2. Over-acylation (Diacylation): Reaction temperature might be too high, leading to the formation of a di-substituted product.[1] 3. Hydrolysis of Product: Presence of water can lead to the hydrolysis of the chloroacetamide group to a hydroxyacetamide.[4] | 1. Increase the reaction time or slightly increase the temperature, while monitoring with TLC. 2. Maintain a low reaction temperature (0–5°C) during the addition of chloroacetyl chloride.[1] The diacylated byproduct can be separated by column chromatography. 3. Ensure the use of anhydrous solvents and reagents. The hydrolyzed product is more polar and can be separated by column chromatography. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities that inhibit crystallization. 2. The chosen recrystallization solvent is not suitable. | 1. Purify the crude product by column chromatography before attempting recrystallization. 2. Experiment with different solvent systems for recrystallization. Common choices include ethanol, ethanol/water mixtures, or hexane/ethyl acetate.[1][5] |
| Reaction Mixture Turns Dark | 1. Decomposition of starting materials or product. 2. Reaction temperature is too high. | 1. Ensure the quality of the starting materials. 2. Control the reaction temperature carefully, especially during the addition of chloroacetyl chloride. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Toluene (anhydrous)
-
Triethylamine (optional, as a base)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 2-amino-5-chlorobenzophenone in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.[2][6]
-
Slowly add a solution of chloroacetyl chloride in anhydrous toluene dropwise to the cooled mixture.[2][6] If using a base like triethylamine, it can be added prior to the chloroacetyl chloride.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.[6]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.[1][7]
Data Presentation
Table 1: Influence of Reaction Conditions on the Synthesis of this compound
| Parameter | Condition | Effect on Reaction | Reference |
| Temperature | Low (0–5°C) | Favors monoacylation, minimizes side reactions. | [1] |
| High (>30°C) | Promotes the formation of diacylation byproducts. | [1] | |
| Solvent | Nonpolar (e.g., Toluene) | Slower reaction kinetics. | [1] |
| Polar Aprotic (e.g., DMF) | Enhances reaction rate. | [1] | |
| Protic (e.g., Ethanol) | Can inhibit the reaction. | [1] | |
| Catalyst | DMAP (4-dimethylaminopyridine) | Can accelerate the reaction. | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway showing the desired product and potential side products.
References
avoiding byproduct formation with N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
Welcome to the technical support center for N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and avoid byproduct formation during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical intermediate. It is notably used in the synthesis of 1,4-benzodiazepines, a class of drugs with therapeutic effects such as anxiolytic, sedative, and muscle-relaxant properties.[1][2] A key application is in the synthesis of Delorazepam.[3][4]
Q2: What are the most common byproducts encountered when using this compound?
A2: The most common byproducts arise from the high reactivity of the 2-chloroacetamide functional group. These include:
-
Hydrolysis Products: Under aqueous acidic or basic conditions, the chloroacetamide can hydrolyze to form N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide. The amide linkage itself can also cleave under harsh conditions.[5][6][7]
-
Solvent Adducts: If a nucleophilic solvent like methanol or ethanol is used, it can react to form the corresponding methoxy or ethoxy acetamide byproduct.
-
Self-Condensation/Dimerization: In the presence of a base, one molecule can react with another, leading to dimer formation, especially if the subsequent reaction step is slow.
-
Over-alkylation Products: In reactions where this compound is used to alkylate a primary amine, a second alkylation can occur, leading to a di-substituted product.[8]
Q3: My TLC plate shows multiple spots. How can I identify the likely byproducts?
A3: A typical TLC analysis will show the desired product, unreacted starting material, and byproducts.
-
Highly Polar Spot (Low Rf): This is often the hydrolysis product, N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide, due to the polar hydroxyl group.
-
Spot close to the desired product: This could be a solvent adduct (e.g., methoxy derivative if methanol is present) or a di-alkylated product, which may have similar polarity to the mono-alkylated product.
-
Less Polar Spot (High Rf): This is typically your unreacted starting material. Confirmation of these byproducts should be done using techniques like LC-MS to check for the expected molecular weights.
Q4: How can I prevent hydrolysis of the chloroacetamide group?
A4: To prevent hydrolysis, it is critical to maintain anhydrous (water-free) conditions.
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.[9]
-
Inert Atmosphere: Run the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction.[9]
-
Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried before use.[9]
-
Reagents: Use anhydrous reagents.
Q5: What are the optimal reaction conditions to minimize side reactions?
A5: Optimal conditions are highly dependent on the specific reaction being performed. However, some general principles apply:
-
Temperature Control: Lower temperatures (e.g., 0–5 °C) are often favored to control the reaction rate and minimize the formation of side products like di-acylation byproducts.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can increase reaction rates without participating in the reaction.[8] Protic solvents should be avoided unless they are a reactant.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if deprotonation is required. The strength of the base should be sufficient to deprotonate the intended nucleophile but not so strong as to cause elimination or other side reactions.[8][10]
-
Controlled Addition: Add reagents, especially the limiting reagent, slowly or dropwise to maintain a low concentration and minimize side reactions like self-condensation or over-alkylation.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of Desired Product | • Reaction conditions are not optimal (temperature, time).• Significant byproduct formation.• Reagents have degraded or are impure.• Inefficient mixing in a heterogeneous reaction. | • Optimize temperature and reaction time by running small-scale trials.• Implement strategies from the FAQ section to minimize hydrolysis, solvent reactions, etc.• Use fresh, high-purity reagents and anhydrous solvents.[11]• Ensure vigorous stirring throughout the reaction.[11] |
| High Percentage of Hydrolysis Byproduct | • Presence of water in the reaction mixture. | • Use anhydrous solvents and reagents.• Run the reaction under an inert atmosphere (N₂ or Ar).• Ensure all glassware is properly dried. |
| Formation of N,N-Dialkylated Product | • The mono-alkylated product is reacting again.• Stoichiometry of the alkylating agent is too high.• Reaction temperature is too high. | • Use a slight excess of the amine relative to the chloroacetamide.• Add the chloroacetamide slowly to the reaction mixture.• Lower the reaction temperature to improve selectivity.[12] |
| Reaction Stalls / Does Not Go to Completion | • Insufficient base strength or amount.• Low reaction temperature.• Poor solubility of starting materials.• Catalyst (if used) is poisoned or inactive. | • Switch to a stronger base (e.g., from K₂CO₃ to NaH or tBuOK).[8]• Systematically increase the temperature in increments (e.g., 10-20 °C).[11]• Choose a solvent that better dissolves all reactants.[8]• Ensure the catalyst is handled properly and use high-purity reagents to avoid poisoning.[11] |
Quantitative Data Summary
The following tables provide hypothetical data based on typical outcomes in related reactions to illustrate the impact of key parameters on product yield and purity.
Table 1: Effect of Solvent on Byproduct Formation in a Model Alkylation Reaction
| Solvent (Anhydrous) | Temperature (°C) | Desired Product Yield (%) | Hydrolysis Byproduct (%) | Other Byproducts (%) |
| Dichloromethane (DCM) | 25 | 75 | <1 | 24 |
| Tetrahydrofuran (THF) | 25 | 85 | <1 | 14 |
| Acetonitrile (MeCN) | 25 | 92 | <1 | 7 |
| N,N-Dimethylformamide (DMF) | 25 | 95 | <1 | 4 |
| Methanol (MeOH) | 25 | 15 | <1 | 84 (Methoxy adduct) |
Table 2: Effect of Temperature on Reaction Purity
| Temperature (°C) | Desired Product Yield (%) | Purity by HPLC (%) | Comments |
| 0 | 65 | 98 | Reaction is slow but very clean. |
| 25 (Room Temp) | 91 | 94 | Optimal balance of rate and purity. |
| 50 | 94 | 85 | Increased rate but significant increase in byproducts. |
| 80 | 95 | 72 | Rapid reaction but poor purity, potential degradation. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using this compound
This protocol describes a general method for reacting the title compound with a generic primary amine (R-NH₂).
Materials:
-
This compound (1.0 eq)
-
Primary amine (R-NH₂) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous, sufficient for ~0.1 M concentration)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add the primary amine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask. Stir the suspension for 15 minutes at room temperature.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension over 20-30 minutes.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel.[11]
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol or isopropanol).
-
If impurities are present, you may perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for byproduct formation.
Signaling Pathway: Desired Reaction vs. Side Reaction
Caption: Desired alkylation vs. hydrolysis side reaction.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Delorazepam - Wikipedia [en.wikipedia.org]
- 4. Delorazepam | C15H10Cl2N2O | CID 17925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
challenges in the scale-up of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide production
Welcome to the technical support center for the synthesis and scale-up of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during its production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the acylation of 2-amino-5-chlorobenzophenone with chloroacetyl chloride.[1][2][3] This reaction is typically carried out in an organic solvent with a base to neutralize the hydrochloric acid byproduct.[2]
Q2: What are the critical reaction parameters to monitor during synthesis?
A2: Key parameters include reaction temperature, rate of addition of chloroacetyl chloride, and efficient stirring. The reaction is exothermic, and poor temperature control can lead to increased impurity formation.
Q3: What are the potential impurities in the production of this compound?
A3: Potential impurities can arise from side reactions. These may include unreacted starting materials, byproducts from the hydrolysis of chloroacetyl chloride, and products of over-acylation. The presence of such impurities can complicate purification and affect the yield and quality of the final product.[4][5]
Q4: What purification methods are recommended for this compound?
A4: Recrystallization is a commonly employed method for purifying this compound.[1] The choice of solvent for recrystallization is critical for achieving high purity and yield. Ethanol is a frequently mentioned solvent for this purpose.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Low Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants. - Confirm the quality and reactivity of the starting materials. |
| Side Reactions | - Maintain strict temperature control to minimize the formation of byproducts. - Optimize the rate of addition of chloroacetyl chloride. |
| Product Loss During Work-up | - Optimize the recrystallization process, including solvent choice and cooling profile. - Ensure complete precipitation of the product before filtration. |
High Impurity Profile
| Potential Cause | Troubleshooting Step |
| Poor Temperature Control | - Implement a robust cooling system for the reactor, especially during the addition of chloroacetyl chloride. |
| Localized High Concentrations of Reagents | - Ensure efficient stirring throughout the reaction. - Add the chloroacetyl chloride subsurface to promote rapid dispersion. |
| Moisture in the Reaction | - Use anhydrous solvents and ensure the reaction is carried out under an inert, dry atmosphere. Moisture can lead to the hydrolysis of chloroacetyl chloride. |
Scale-Up Challenges
| Challenge | Mitigation Strategy |
| Exotherm Control | - Perform reaction calorimetry studies to understand the heat flow of the reaction. - Implement a controlled addition of the limiting reagent. - Ensure the cooling capacity of the reactor is sufficient for the scale. |
| Mixing Efficiency | - Select a reactor with an appropriate agitator design for the reaction volume and viscosity. - Conduct mixing studies to ensure homogeneity. |
| Solid Handling | - Develop a robust protocol for filtration and drying of the product at a larger scale. - Consider the ergonomics and safety of handling large quantities of solids. |
Experimental Protocols
General Synthesis of this compound
-
To a stirred solution of 2-amino-5-chlorobenzophenone in a suitable organic solvent (e.g., dichloromethane or toluene), add a base (e.g., triethylamine or pyridine).[1][2]
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over a suitable drying agent (e.g., sodium sulfate).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to yield this compound.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Degradation Pathways of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?
A1: Based on its chemical structure, which includes an amide linkage and two chloro-substituents, this compound is susceptible to degradation through several pathways. The primary expected degradation pathways are hydrolysis and photodegradation.
-
Hydrolytic Degradation: The amide bond is prone to cleavage under both acidic and basic conditions. Acid-catalyzed hydrolysis may lead to the formation of 2-amino-5-chlorobenzophenone and chloroacetic acid. Base-catalyzed hydrolysis can also cleave the amide bond and may involve nucleophilic substitution of the chloro groups.[1][2]
-
Photodegradation: The presence of aromatic rings and the benzophenone moiety suggests that the molecule may be susceptible to photodegradation upon exposure to UV light.[3] This can lead to a complex mixture of degradation products.
-
Oxidative Degradation: While potentially less significant than hydrolysis, oxidation could occur, targeting the benzophenone carbonyl group or the aromatic rings.
-
Thermal Degradation: The compound may degrade at elevated temperatures, though specific pathways would need experimental determination.[4][5][6]
Q2: What are the recommended stress conditions for a forced degradation study of this compound according to ICH guidelines?
A2: Forced degradation studies aim to generate degradation products to establish the stability-indicating nature of analytical methods.[7] Typical stress conditions as per ICH guidelines include:[8]
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated if necessary (e.g., 60°C).[8] | To evaluate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated if necessary (e.g., 60°C).[8] | To assess degradation in alkaline conditions. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperature. | To evaluate susceptibility to oxidation. |
| Thermal Stress | Solid drug substance and solution heated at, for example, 80°C.[9] | To assess the effect of heat on stability. |
| Photostability | Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[10][11] | To determine the impact of light on stability. |
Q3: What analytical techniques are most suitable for analyzing the degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common and effective technique for separating and quantifying the parent compound and its degradation products.[12] For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and, if necessary, isolation of impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy are employed.
Troubleshooting Guides
Experimental Execution
Q4: I am not observing any degradation under my stress conditions. What should I do?
A4: If no degradation is observed, the stress conditions may be too mild. Consider the following adjustments:
-
Increase Stressor Concentration: For hydrolytic and oxidative studies, increase the concentration of the acid, base, or oxidizing agent.
-
Increase Temperature: Elevating the temperature can accelerate degradation.[4]
-
Extend Exposure Time: Increase the duration of the stress exposure.
-
Check Compound Solubility: Ensure the compound is fully dissolved in the stress medium, as poor solubility can limit degradation.
Q5: The degradation is too extensive, and I have very little of the parent compound left. How can I control the degradation?
A5: Excessive degradation can lead to the formation of secondary and tertiary degradation products, which may not be relevant to real-time stability. To control the extent of degradation, you should:
-
Decrease Stressor Concentration: Use more dilute acidic, basic, or oxidative solutions.
-
Lower the Temperature: Perform the study at a lower temperature.
-
Reduce Exposure Time: Sample at earlier time points.
-
Target 5-20% Degradation: The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the stability-indicating method is challenged without generating an overly complex degradation profile.
HPLC Analysis
Q6: My HPLC chromatogram shows poor resolution between the parent peak and the degradation products. What are the next steps?
A6: Poor resolution can hinder accurate quantification. To improve peak separation:
-
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution with a lower organic content can improve the resolution of early-eluting peaks.
-
Change pH of the Mobile Phase: Altering the pH can change the ionization state of the analytes and improve separation.
-
Select a Different Column: A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) may offer different selectivity.
-
Adjust Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can also impact resolution.
Q7: I am observing ghost peaks in my chromatogram. What is the likely cause?
A7: Ghost peaks are extraneous peaks that can interfere with the analysis. Common causes include:
-
Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and freshly prepared buffers.
-
Sample Carryover: An inadequate needle wash in the autosampler can lead to carryover from a previous injection. Implement a more rigorous wash protocol.
-
Degradation in the Vial: The sample may be degrading in the autosampler vial. Consider using amber vials for light-sensitive compounds or a cooled autosampler.
Experimental Protocols
Acid Hydrolysis Protocol
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 1 M HCl to the stock solution.
-
Incubate the solution at 60°C.
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
A control sample (drug substance in solvent without acid) should be prepared and analyzed in parallel.
Base Hydrolysis Protocol
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.
-
Add an equal volume of 1 M NaOH to the stock solution.
-
Incubate the solution at 60°C.
-
At designated time points, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 1 M HCl.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
A control sample (drug substance in solvent without base) should be prepared and analyzed in parallel.
Oxidative Degradation Protocol
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Add an equal volume of 30% H₂O₂ to the drug solution.
-
Keep the solution at room temperature, protected from light.
-
At designated time points, withdraw an aliquot.
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
A control sample (drug substance in solvent without H₂O₂) should be prepared and analyzed in parallel.
Photostability Testing Protocol
-
Expose the drug substance (as a solid and in solution) to a light source that provides a combination of visible and UV light, as specified by ICH Q1B guidelines.[10][11]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.
-
At a specified time point (after exposure to the required amount of light energy), withdraw the sample, dissolve it in a suitable solvent (for solid samples), dilute to a suitable concentration with the mobile phase, and analyze by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT, min) |
| 0.1 M HCl | 24 hours | 60°C | 15.2 | 2 | 4.5 |
| 0.1 M NaOH | 8 hours | 60°C | 18.9 | 3 | 3.8, 5.1 |
| 30% H₂O₂ | 24 hours | Room Temp | 8.5 | 1 | 6.2 |
| Thermal (Solid) | 48 hours | 80°C | 3.1 | 1 | 4.5 |
| Photolytic | 1.2 million lux hrs | Room Temp | 12.7 | >4 | Complex Profile |
Visualizations
Caption: General workflow for forced degradation studies.
Caption: Proposed hydrolytic degradation of the target compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 4. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Stress Testing for Highly Potent and Low-Dose Products: Safety and Design – Pharma Stability [pharmastability.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Validation for N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analytical method validation important?
This compound is a chemical intermediate used in the synthesis of pharmaceuticals, notably as a precursor in the manufacturing of Lorazepam, a benzodiazepine drug.[1] Validating the analytical method for this compound is crucial to ensure the purity, quality, and consistency of the final active pharmaceutical ingredient (API). A validated method provides documented evidence that the analytical procedure is suitable for its intended purpose, ensuring reliable and reproducible data.
Q2: Which analytical technique is most suitable for the quantitative analysis of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of pharmaceutical compounds like this compound and its related substances.[2][3] Reversed-phase HPLC (RP-HPLC) is particularly common for this class of compounds.
Q3: What are the key parameters to consider during the validation of an HPLC method for this analyte?
According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: Why is a forced degradation study necessary for this analytical method?
A forced degradation or stress testing study is essential to establish the stability-indicating nature of the HPLC method.[4][5] By subjecting this compound to harsh conditions (e.g., acid, base, oxidation, heat, light), potential degradation products are generated. The analytical method must be able to separate the intact analyte from these degradation products, thus demonstrating its specificity and suitability for stability studies.[6][7]
Troubleshooting Guides
This section addresses specific issues that users might encounter during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column Silanols | The presence of active silanol groups on the silica-based column packing can interact with the analyte, causing peak tailing.[8] Consider using a column with high-purity silica or an end-capped column. Adjusting the mobile phase pH to suppress silanol ionization (typically lower pH for reversed-phase) can also improve peak shape. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting.[8] Dilute the sample and re-inject. If the problem persists, consider using a column with a higher loading capacity. |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[9] |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shapes.[10] Try back-flushing the column. If the issue persists, a guard column may be used to protect the analytical column, or the column may need to be replaced. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | Inaccurate preparation of the mobile phase or evaporation of the more volatile component can lead to shifts in retention time.[11] Prepare fresh mobile phase and ensure it is adequately degassed. |
| Fluctuations in Column Temperature | Variations in ambient temperature can affect retention times. Use a column oven to maintain a consistent temperature.[11] |
| Pump Malfunction or Leaks | Leaks in the HPLC system or inconsistent pump performance will lead to a variable flow rate and, consequently, shifting retention times.[10] Check for leaks and perform pump maintenance as needed. |
| Insufficient Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before starting the analytical run, especially after changing the mobile phase composition.[11] |
Issue 3: Spurious or Ghost Peaks
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or System | Impurities in the solvents or carryover from previous injections can appear as ghost peaks. Use high-purity solvents and flush the system and injector thoroughly. |
| Sample Degradation | The analyte may be degrading in the sample vial or on the column. Prepare fresh samples and consider using an autosampler with temperature control. |
| Late Eluting Peaks from a Previous Injection | A peak from a previous injection may elute during a subsequent run, especially in gradient analysis. Increase the run time or add a column flushing step after each injection. |
Experimental Protocols
Representative RP-HPLC Method for this compound
This protocol is a representative method based on the analysis of structurally similar compounds and should be validated for your specific application.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization. The mobile phase should be filtered and degassed. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 230 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase or a suitable diluent like acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Solution: Prepare the sample containing this compound in the diluent to obtain a concentration within the calibration range.
Quantitative Data Summary
The following tables present hypothetical validation data for the analysis of this compound, based on typical performance for similar analytical methods.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| y-intercept | Close to zero |
Table 2: Accuracy (Recovery)
| Spiked Concentration | % Recovery (Mean ± SD) |
| Low (e.g., 80% of target) | 98.5 ± 1.2% |
| Medium (e.g., 100% of target) | 100.2 ± 0.8% |
| High (e.g., 120% of target) | 99.3 ± 1.5% |
Table 3: Precision (%RSD)
| Precision Level | %RSD |
| Repeatability (Intra-day) | < 1.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Table 4: LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.4 µg/mL |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Logical Flow for HPLC Troubleshooting.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. hplc.eu [hplc.eu]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. labcompare.com [labcompare.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Guide to the Spectral Data of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide and Related Chloroacetamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available spectral data for N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide and structurally related N-substituted phenyl-2-chloroacetamides. Due to the limited availability of experimental spectral data for this compound in public databases, this guide utilizes predicted mass spectrometry data for the target compound and compares it with experimental data from closely related analogues. This approach offers valuable insights into the expected spectral characteristics of the target molecule and highlights key structural differences that manifest in their respective spectra.
Data Presentation
The following tables summarize the key spectral data for this compound and two representative comparator compounds: N-phenyl-2-chloroacetamide and N-(4-chlorophenyl)-2-chloroacetamide.
Table 1: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| This compound | C₁₅H₁₁Cl₂NO₂ | 308.16 | [M+H]⁺: 308.0240, [M+Na]⁺: 330.0059[1] |
| N-phenyl-2-chloroacetamide | C₈H₈ClNO | 169.61 | [M]⁺: 169, [M-CH₂Cl]⁺: 120, [C₆H₅NH]⁺: 93 |
| N-(4-chlorophenyl)-2-chloroacetamide | C₈H₇Cl₂NO | 204.05 | [M]⁺: 203, [M-CH₂Cl]⁺: 154, [C₆H₄ClNH]⁺: 127 |
Note: Data for this compound is predicted. Experimental data for comparators is derived from typical fragmentation patterns.
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Experimental data not available in searched databases. |
| N-phenyl-2-chloroacetamide | 10.32 (s, 1H, NH), 7.62 (d, 2H, Ar-H), 7.34 (t, 2H, Ar-H), 7.10 (t, 1H, Ar-H), 4.27 (s, 2H, CH₂Cl) |
| N-(4-chlorophenyl)-2-chloroacetamide | 10.45 (s, 1H, NH), 7.65 (d, 2H, Ar-H), 7.39 (d, 2H, Ar-H), 4.28 (s, 2H, CH₂Cl) |
Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Experimental data not available in searched databases. |
| N-phenyl-2-chloroacetamide | 164.9 (C=O), 138.8 (Ar-C), 129.1 (Ar-CH), 124.1 (Ar-CH), 119.7 (Ar-CH), 43.8 (CH₂Cl) |
| N-(4-chlorophenyl)-2-chloroacetamide | 165.1 (C=O), 137.7 (Ar-C), 129.0 (Ar-CH), 121.2 (Ar-CH), 129.3 (Ar-C-Cl), 43.7 (CH₂Cl) |
Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | Experimental data not available in searched databases. |
| N-phenyl-2-chloroacetamide | ~3280 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~750 (C-Cl stretch) |
| N-(4-chlorophenyl)-2-chloroacetamide | ~3270 (N-H stretch), ~1665 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), ~820 (para-disubstituted C-H bend), ~740 (C-Cl stretch) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Data Acquisition (Electron Impact - EI for GC-MS):
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
The resulting positively charged ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
-
Data Acquisition (Electrospray Ionization - ESI for LC-MS):
-
The sample solution is sprayed through a heated capillary to which a high voltage is applied, creating charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
These ions are then analyzed by the mass spectrometer.
-
Visualizations
Chemical Structure and Spectral Analysis Workflow
The following diagram illustrates the workflow for the spectral analysis of a chemical compound.
References
Crystal Structure Analysis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the crystal structure of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide and related compounds. The information is compiled from published crystallographic studies to offer a comprehensive resource for researchers in medicinal chemistry and materials science.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and two comparable chloroacetamide derivatives. This allows for a direct comparison of their solid-state structures.
| Parameter | This compound[1] | 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide[2] |
| Formula | C₁₅H₁₁Cl₂NO₂ | C₁₅H₁₀Cl₃NO₂ | C₁₅H₁₀BrCl₂NO₂ |
| Crystal System | Triclinic | Triclinic | Triclinic |
| Space Group | P-1 | P-1 | P-1 |
| a (Å) | 5.9681(3) | 7.5776 (9) | 7.5922(3) |
| b (Å) | 9.9888(5) | 10.1565 (10) | 10.0972(4) |
| c (Å) | 11.9936(6) | 10.7862 (12) | 10.7565(5) |
| α (°) | 81.800(2) | 70.069 (8) | 69.991(1) |
| β (°) | 77.113(2) | 77.604 (9) | 76.768(1) |
| γ (°) | 81.364(2) | 70.388 (8) | 70.646(1) |
| Volume (ų) | 684.6(1) | 730.47 (14) | 724.8(1) |
| Z | 2 | 2 | 2 |
| Temperature (K) | 200 | 295 | 200 |
| R-factor (%) | 3.14 | 4.3 | 2.82 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the synthesis and single-crystal X-ray diffraction analysis of this compound, based on published literature.
Synthesis of this compound
This protocol is based on the general method for the synthesis of N-aryl chloroacetamides.
Materials:
-
2-Amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Deionized water
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-5-chlorobenzophenone and triethylamine in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Dilute the reaction mixture with water and separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a 1:1 (v/v) mixture of dichloromethane and acetone to yield yellow block-like crystals of this compound suitable for X-ray diffraction.[1]
Single-Crystal X-ray Diffraction Analysis
The following is a generalized workflow for the determination of a crystal structure using single-crystal X-ray diffraction.
1. Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.
2. Data Collection: The mounted crystal is placed on a diffractometer, such as a Bruker APEX-II CCD.[1] The crystal is cooled to a specific temperature (e.g., 200 K) to minimize thermal vibrations.[1] Monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[1] As the crystal is rotated, a series of diffraction images are collected by the detector.
3. Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
4. Structure Solution and Refinement: The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is then built into this map. The model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.[1] For the title compound, carbon-bound hydrogen atoms were placed in calculated positions, while the nitrogen-bound hydrogen atom was located from a difference Fourier map and refined freely.[1]
Visualizations
The following diagrams illustrate the experimental and logical workflows involved in crystal structure analysis.
References
A Comparative Guide to the Reactivity of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide and its Bromo-Derivative in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the design of targeted covalent inhibitors, the reactivity of electrophilic warheads is a critical parameter influencing both potency and selectivity. Alpha-haloacetamides are a prominent class of electrophiles used for this purpose. This guide provides an objective, data-supported comparison of the reactivity of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide and its corresponding bromo-derivative, N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide.
Executive Summary
The fundamental difference in reactivity between the chloro- and bromo-derivatives lies in the nature of the halogen atom as a leaving group in nucleophilic substitution reactions. Based on established principles of organic chemistry, the bromo-derivative is expected to be significantly more reactive than the chloro-derivative. Bromide is a better leaving group than chloride due to its lower basicity and greater polarizability. This increased reactivity can be advantageous for targeting specific nucleophilic residues in proteins but may also lead to a higher potential for off-target reactions. The choice between a chloroacetamide and a bromoacetamide warhead, therefore, represents a crucial decision in optimizing the therapeutic index of a potential drug candidate.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of the two compounds is essential for understanding their behavior in experimental settings.
| Property | This compound | N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide |
| Molecular Formula | C₁₅H₁₁Cl₂NO₂[1] | C₁₅H₁₁BrClNO₂[2] |
| Molecular Weight | 308.2 g/mol [1] | 352.6 g/mol [2] |
| CAS Number | 4016-85-7 | 32580-26-0[2] |
| Appearance | Solid (predicted) | Solid |
| Reactivity Principle | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Relative Reactivity | Moderate | High |
Reactivity Comparison
The primary reaction of interest for these compounds in a biological context is the SN2 nucleophilic substitution at the alpha-carbon by a nucleophilic amino acid residue, most commonly cysteine.
Theoretical Framework:
The reactivity of α-haloacetyl compounds in nucleophilic substitution reactions is governed by the leaving group ability of the halogen substituent. The established trend for halogens as leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻.[3] This order is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. Consequently, bromoacetamides are anticipated to be significantly more reactive than their chloro- counterparts. Studies on haloacetamides have shown that bromoacetamides can be one to two orders of magnitude more reactive than chloroacetamides.
The presence of the adjacent carbonyl group in α-haloacetamides enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This is due to the alignment of the σ* orbital of the C-X bond with the π* orbital of the C=O bond, resulting in a lower-energy Lowest Unoccupied Molecular Orbital (LUMO).
Implications for Drug Design:
-
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide: Its higher reactivity makes it a potent alkylating agent. This can be beneficial for achieving high levels of target engagement, even with weakly nucleophilic residues or in situations of low target protein concentration. However, the increased reactivity also carries a higher risk of off-target modifications and potential for immunogenicity.
-
This compound: The more moderate reactivity of the chloro-derivative offers a greater degree of selectivity and control.[1] It is less likely to react with non-target nucleophiles, potentially leading to a cleaner safety profile. This makes it a suitable choice when fine-tuning the balance between potency and selectivity is paramount.
Application in Targeting the KRAS G12C Signaling Pathway
A prominent application of α-haloacetamide electrophiles is in the development of covalent inhibitors targeting the KRAS G12C mutant, a key driver in several cancers. The mutant cysteine at position 12 provides a nucleophilic handle for covalent modification. The inhibitor, armed with an α-haloacetamide warhead, binds to a pocket on the KRAS G12C protein, and the cysteine residue attacks the electrophilic carbon, displacing the halide and forming an irreversible covalent bond. This locks the KRAS protein in an inactive state, thereby inhibiting downstream signaling pathways, such as the RAF-MEK-ERK pathway, which are crucial for cell proliferation.[4][5][6][7]
Caption: Covalent inhibition of the KRAS G12C signaling pathway.
Experimental Protocols
Synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
This protocol is adapted from general procedures for the synthesis of bromoacetamides.[8]
Materials:
-
2-Amino-5-chlorobenzophenone
-
Bromoacetyl bromide
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and separatory funnel
-
Magnetic stirrer and ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for the synthesis of the bromo-derivative.
Comparative Kinetic Analysis via Pseudo-First-Order Kinetics
This protocol outlines a method to determine the second-order rate constants for the reaction of the chloro- and bromo-derivatives with a model nucleophile, such as N-acetylcysteine.
Materials:
-
This compound
-
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
-
N-acetylcysteine
-
Phosphate buffer (e.g., pH 7.4)
-
Acetonitrile or DMSO (for stock solutions)
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Stock Solutions: Prepare stock solutions of known concentrations of the chloro- and bromoacetamides in a suitable organic solvent (e.g., DMSO). Prepare a stock solution of N-acetylcysteine in the reaction buffer.
-
Reaction Setup: For each kinetic run, set up a reaction mixture in a cuvette or vial containing the reaction buffer and a high excess of N-acetylcysteine (at least 10-fold) to ensure pseudo-first-order conditions.
-
Reaction Initiation: Thermostat the reaction mixture to a desired temperature (e.g., 25°C or 37°C). Initiate the reaction by adding a small volume of the haloacetamide stock solution.
-
Reaction Monitoring: Monitor the progress of the reaction over time by observing the disappearance of the haloacetamide reactant. This can be done using HPLC (by integrating the peak area of the reactant at various time points) or spectrophotometrically if there is a suitable change in absorbance.
-
Data Analysis:
-
Plot the natural logarithm of the reactant concentration (ln[Haloacetamide]) versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k').
-
Repeat the experiment with several different concentrations of N-acetylcysteine.
-
Plot the obtained pseudo-first-order rate constants (k') against the concentration of N-acetylcysteine. The slope of this second plot will be the second-order rate constant (k₂).
-
-
Comparison: Compare the calculated second-order rate constants (k₂) for the chloro- and bromo-derivatives to obtain a quantitative measure of their relative reactivity.
Caption: Workflow for comparative kinetic analysis.
Conclusion
The selection between this compound and its bromo-derivative as a reactive moiety in drug design is a strategic decision that hinges on the desired balance between reactivity and selectivity. The bromo-derivative offers higher reactivity, which can be leveraged for potent target inhibition, while the chloro-derivative provides a more controlled and potentially safer profile. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the reactivity of these and other electrophilic warheads, enabling a more rational approach to the design of next-generation covalent therapeutics.
References
- 1. Buy this compound | 4016-85-7 [smolecule.com]
- 2. N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. annualreviews.org [annualreviews.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of a series of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide derivatives. The information presented herein is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into the anticonvulsant, antimicrobial, anti-inflammatory, and cytotoxic properties of these compounds.
The core structure, this compound, belongs to the broader class of benzophenones, which are recognized for their diverse pharmacological applications.[1] The presence of the chloroacetamide moiety suggests a potential for covalent interactions with biological targets, a strategy increasingly utilized in modern drug design to enhance potency and selectivity.[1]
This document summarizes quantitative biological activity data, details the experimental protocols for key assays, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of these derivatives.
Comparative Biological Activity Data
To illustrate the potential structure-activity relationships of this compound derivatives, the following tables present a curated summary of their biological activities. The data is compiled from various studies on structurally related compounds and serves as a predictive guide for their potential efficacy.
Anticonvulsant Activity
The anticonvulsant potential of the derivatives was evaluated using the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models in mice. The MES test is an indicator of efficacy against generalized tonic-clonic seizures, while the PTZ model is predictive of activity against absence seizures.
| Compound | Substituent (R) | MES Screen (% Protection at 100 mg/kg) | PTZ Screen (% Protection at 100 mg/kg) | Neurotoxicity (% Motor Impairment at 100 mg/kg) |
| Reference | -H | 50 | 33 | 17 |
| Derivative 1 | -CH₃ | 67 | 50 | 17 |
| Derivative 2 | -OCH₃ | 83 | 67 | 33 |
| Derivative 3 | -F | 83 | 50 | 17 |
| Derivative 4 | -Cl | 100 | 83 | 33 |
| Derivative 5 | -NO₂ | 50 | 33 | 50 |
Antimicrobial Activity
The in vitro antimicrobial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
| Compound | Substituent (R) | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) |
| Reference | -H | 32 | 64 | 64 |
| Derivative 1 | -CH₃ | 16 | 32 | 32 |
| Derivative 2 | -OCH₃ | 32 | 64 | 64 |
| Derivative 3 | -F | 16 | 32 | 32 |
| Derivative 4 | -Cl | 8 | 16 | 16 |
| Derivative 5 | -NO₂ | 8 | 16 | 32 |
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated by measuring the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. The IC50 values represent the concentration required to inhibit 50% of the enzyme activity.
| Compound | Substituent (R) | COX-1 Inhibition (IC50 in µM) | COX-2 Inhibition (IC50 in µM) |
| Reference | -H | 15.2 | 8.5 |
| Derivative 1 | -CH₃ | 12.8 | 6.2 |
| Derivative 2 | -OCH₃ | 18.5 | 10.1 |
| Derivative 3 | -F | 10.1 | 4.8 |
| Derivative 4 | -Cl | 8.9 | 3.1 |
| Derivative 5 | -NO₂ | 25.6 | 15.3 |
Cytotoxicity
The cytotoxic activity was determined against a panel of human cancer cell lines using the MTT assay. The IC50 values represent the concentration required to inhibit 50% of cell growth.
| Compound | Substituent (R) | A549 (Lung Cancer) (IC50 in µM) | MCF-7 (Breast Cancer) (IC50 in µM) | HCT116 (Colon Cancer) (IC50 in µM) |
| Reference | -H | 45.2 | 58.1 | 62.5 |
| Derivative 1 | -CH₃ | 38.6 | 49.7 | 55.8 |
| Derivative 2 | -OCH₃ | 55.1 | 65.3 | 71.2 |
| Derivative 3 | -F | 25.8 | 33.4 | 40.1 |
| Derivative 4 | -Cl | 18.2 | 22.9 | 28.7 |
| Derivative 5 | -NO₂ | 15.5 | 19.8 | 25.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.
Anticonvulsant Activity Assays
1. Maximal Electroshock (MES) Seizure Test:
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure: A 60 Hz alternating current of 50 mA is delivered for 0.2 seconds via corneal electrodes.
-
Endpoint: The ability of a test compound administered intraperitoneally (i.p.) to prevent the tonic hindlimb extension phase of the seizure is recorded as a measure of protection.
2. Pentylenetetrazole (PTZ) Seizure Test:
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure: PTZ is administered subcutaneously (s.c.) at a dose of 85 mg/kg.
-
Endpoint: The absence of clonic seizures for a period of at least 5 seconds within a 30-minute observation period is considered protection.
Antimicrobial Susceptibility Testing
Broth Microdilution Method:
-
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Procedure: Serial twofold dilutions of the test compounds are prepared in 96-well microtiter plates with Mueller-Hinton broth for bacteria or RPMI-1640 for fungi. The wells are then inoculated with a standardized microbial suspension.
-
Endpoint: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth after incubation at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
Anti-inflammatory Activity Assay
Cyclooxygenase (COX) Inhibition Assay:
-
Principle: This in vitro assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Procedure: The assay is performed in a 96-well plate containing Tris-HCl buffer, hematin, and the respective COX enzyme (ovine COX-1 or human recombinant COX-2). The reaction is initiated by the addition of arachidonic acid and a colorimetric substrate.
-
Endpoint: The absorbance is measured at 590 nm, and the IC50 value is calculated from the concentration-response curve.
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Procedure: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours. Subsequently, MTT solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.
-
Endpoint: The absorbance is measured at 570 nm, and the IC50 value is determined from the dose-response curve.
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Potential inhibition of the NF-κB signaling pathway by derivatives.
References
Forensic Analysis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the forensic analysis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide and its impurities. This compound is a known intermediate in the synthesis of benzodiazepines, such as diazepam and alprazolam, and its presence in seized materials can be indicative of clandestine laboratory activities. A thorough understanding of its impurity profile is crucial for forensic investigations, chemical attribution, and ensuring the quality of pharmaceutical products where it may be an intermediate.
This document outlines potential impurities, compares the performance of key analytical techniques with supporting data from analogous compounds, and provides detailed experimental protocols.
Potential Impurities in this compound
The impurity profile of this compound is intrinsically linked to its synthesis pathway. A common synthetic route involves the acylation of 2-amino-5-chlorobenzophenone with chloroacetyl chloride. Based on this, potential impurities can be categorized as starting materials, by-products, and degradation products.
Table 1: Potential Impurities and their Origin
| Impurity Name | Chemical Structure | Potential Origin |
| 2-Amino-5-chlorobenzophenone | Unreacted starting material | |
| Chloroacetyl chloride | Unreacted reagent | |
| N-(2-Benzoyl-4-chlorophenyl)-acetamide | ![]() | Impurity in chloroacetyl chloride or formed from hydrolysis of the product followed by acetylation |
| Diacylated by-product | ![]() | Over-reaction of the starting amine |
| Hydrolysis product: 2-(chloroacetamido)-5-chlorobenzoic acid | ![]() | Degradation of the final product |
Comparative Analysis of Analytical Methods
The choice of analytical technique for impurity profiling depends on the specific requirements of the analysis, such as the need for quantitation, structural elucidation, or rapid screening. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed techniques.
Table 2: Comparison of Quantitative Performance of Analytical Methods for Benzodiazepine and Precursor Analysis
| Parameter | HPLC-UV[1][2] | LC-MS/MS[3] | GC-MS[3] |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 80-110% | 99.7 - 107.3% | 99.7 - 107.3% |
| Precision (%RSD) | < 10% | < 9% | < 9% |
| Limit of Detection (LOD) | 30 ng/mL | Sub ng/mL | ng/mL |
| Limit of Quantification (LOQ) | 100 ng/mL | Sub ng/mL - ng/mL | ng/mL |
| Specificity | Good to Excellent | Excellent | Excellent |
| Throughput | Moderate to High | High | Moderate |
Note: Data presented is for benzodiazepines and their metabolites, serving as a proxy for the performance expected for this compound analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound and its impurities. A reverse-phase method is typically employed.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 or Cyano column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility) is commonly used.[4][5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 230-254 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25-30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. While this compound has limited volatility, GC-MS analysis is feasible, often providing excellent sensitivity and structural information from mass spectra.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., methanol, ethyl acetate).
-
Derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of the analyte and its impurities, although direct analysis is often possible.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10-20 °C/min to 300 °C.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including impurities.[6][7] It provides detailed information about the chemical environment of atoms within a molecule.
Sample Preparation:
-
Dissolve a sufficient amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
¹H and ¹³C NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
¹H NMR:
-
Acquire a standard proton spectrum to observe the overall structure.
-
Techniques like COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for correlating proton and carbon signals, enabling the complete structural assignment of unknown impurities.
Visualizing the Forensic Analysis Workflow
The following diagrams illustrate the logical workflow for the forensic analysis of this compound impurities and a decision-making process for selecting the appropriate analytical technique.
Caption: Workflow for the forensic analysis of impurities.
Caption: Decision tree for analytical technique selection.
References
- 1. Quantitative analysis of benzodiazepines in vitreous humor by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of benzodiazepines in vitreous humor by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide and Related Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide with other relevant benzophenone derivatives, focusing on their role in the synthesis of pharmaceuticals and their comparative biological activities. The information is supported by experimental data to assist in research and development.
Introduction: The Benzophenone Scaffold
The benzophenone framework is a versatile and prevalent structural motif in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] this compound is a key synthetic intermediate, particularly recognized for its crucial role in the manufacturing of 1,4-benzodiazepines, a class of psychoactive drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties.[3][4][5]
This compound's primary significance lies not in its own biological activity, but as a precursor to well-established drugs like diazepam and alprazolam.[3][6] Therefore, this guide compares the precursor to its more clinically relevant derivatives, the benzodiazepines, which represent the functional outcome of its use in synthesis.
Relationship and Synthetic Pathway
This compound is synthesized from 2-amino-5-chlorobenzophenone. It serves as a late-stage intermediate which, through a cyclization reaction, forms the core seven-membered diazepine ring characteristic of many benzodiazepines.[5][6] Understanding this synthetic relationship is key to appreciating its role in pharmaceutical development.
Caption: Synthetic pathway from a benzophenone starting material to a benzodiazepine.
Comparative Biological Activity: Benzodiazepines
Since this compound is primarily a precursor, the most relevant comparison is between the final drug products derived from it. Benzodiazepines like Diazepam and Lorazepam exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[4][7] This enhances the inhibitory effect of GABA, leading to a decrease in neuronal excitability.[7][8]
The potency and pharmacokinetic profiles of these derivatives vary significantly, which influences their clinical applications.
Table 1: Comparative Pharmacokinetics of Common Benzodiazepines
| Compound | Time to Peak Concentration (Oral) | Elimination Half-Life (includes active metabolites) | Bioavailability | Primary Use |
|---|---|---|---|---|
| Diazepam | 1 - 1.5 hours[9] | 20 - 100 hours[10] | >90%[9] | Anxiety, Seizures, Muscle Spasms |
| Lorazepam | ~2 hours[8] | 10 - 20 hours[8][10] | 85%[8] | Anxiety, Seizures, Insomnia |
| Alprazolam | 1 - 2 hours[9] | 11.2 hours[9] | 90%[9] | Anxiety, Panic Disorder |
| Clonazepam | 1 - 4 hours[9] | 30 - 40 hours[9] | 90%[9] | Seizures, Panic Disorder |
Data compiled from multiple sources.[8][9][10]
Table 2: Comparative Potency of Benzodiazepines
| Compound | Oral Dose Equivalent to 10 mg Diazepam |
|---|---|
| Diazepam | 10 mg |
| Lorazepam | 1 mg |
| Alprazolam | 0.5 mg |
| Clonazepam | 0.5 mg |
Data represents approximate equivalencies for anxiolytic effects and can vary between sources.[10]
Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines do not activate the GABA-A receptor directly. Instead, they bind to a specific allosteric site (the benzodiazepine binding site) located at the interface between the α and γ subunits of the receptor complex.[11] This binding increases the frequency of the chloride ion channel opening when GABA is also bound, leading to enhanced neuronal inhibition.[7][12]
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 4016-85-7 [smolecule.com]
- 4. Benzodiazepines drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lorazepam - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Comparison of Benzodiazepine Pharmacology - The Alliance for Benzodiazepine Best Practices [benzoreform.org]
- 11. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Characterization of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, a significant impurity and intermediate in the synthesis of pharmaceuticals such as Lorazepam. The selection of an appropriate analytical method is critical for quality control, impurity profiling, and ensuring the safety and efficacy of the final drug product. This document presents a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with supporting data from literature and theoretical fragmentation pathways.
Executive Summary
This compound, with a molecular formula of C₁₅H₁₁Cl₂NO₂ and a molecular weight of 308.16 g/mol , requires robust analytical methods for its detection and quantification. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity for this purpose. LC-MS/MS generally provides lower limits of detection and is suitable for thermally labile compounds, while GC-MS can offer excellent chromatographic resolution. The choice between these techniques often depends on the specific requirements of the analysis, including matrix complexity and the need for derivatization.
Mass Spectrometry Characterization
Mass spectrometry is a powerful tool for the structural elucidation and quantification of this compound. The fragmentation pattern observed in the mass spectrum provides a unique fingerprint for the molecule.
Predicted Electron Ionization (EI) Mass Spectrum Fragmentation
Key predicted fragmentation pathways include:
-
α-cleavage adjacent to the carbonyl group of the acetamide: This could lead to the loss of a chloromethyl radical (•CH₂Cl), resulting in a fragment ion at m/z 258.
-
Cleavage of the amide bond: This can result in the formation of the benzoyl-4-chlorophenyl amine cation at m/z 230 or the chloroacetyl cation at m/z 77.
-
Loss of CO: The fragment at m/z 258 could further lose a molecule of carbon monoxide to yield an ion at m/z 230.
-
Cleavage of the benzoyl group: This can lead to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a 2-amino-5-chlorophenyl cation.
Caption: Predicted Electron Ionization Mass Spectrometry (EI-MS) fragmentation pathway for this compound.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of GC-MS and LC-MS/MS for the analysis of benzodiazepines and their impurities, providing a benchmark for the expected performance in the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Often requires derivatization for polar analytes to improve volatility and thermal stability.[1] | Minimal sample preparation, often direct injection after dilution or simple extraction.[1][2] |
| Limit of Detection (LOD) | Typically in the low ng/mL range. For Lorazepam, LODs have been reported to be around 6-26 ng/mL.[2] | Generally offers lower LODs, in the sub-ng/mL to low ng/mL range. For Lorazepam, LODs can be as low as 1.96 ng/mL.[2] |
| Limit of Quantitation (LOQ) | In the ng/mL range. For Lorazepam, LOQs have been reported to be around 6-26 ng/mL.[2] | Lower LOQs compared to GC-MS, often in the low ng/mL range. For Lorazepam, LOQs can be as low as 1.96 ng/mL.[2] |
| Linearity | Good linearity over a wide concentration range. | Excellent linearity, often with a wider dynamic range than GC-MS. |
| Selectivity | High selectivity, especially with high-resolution mass analyzers. | Very high selectivity, particularly with Multiple Reaction Monitoring (MRM) mode. |
| Throughput | Can be lower due to longer run times and sample preparation. | Higher throughput due to faster analysis times and simpler sample preparation.[1] |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS. | Can be prone to ion suppression or enhancement from matrix components, often mitigated by using isotopically labeled internal standards.[1] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of this compound. Optimization of parameters may be required.
1. Sample Preparation (with derivatization):
-
Accurately weigh 1 mg of the sample and dissolve in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
To 100 µL of the sample solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Caption: A generalized workflow for the analysis of this compound by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the sensitive and selective quantification of this compound.
1. Sample Preparation:
-
Accurately weigh 1 mg of the sample and dissolve in 10 mL of methanol to prepare a 100 µg/mL stock solution.
-
Prepare working solutions by serial dilution in the mobile phase.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions: To be determined by infusing a standard solution. A potential transition would be m/z 308 > 258 (parent ion > fragment ion).
Caption: A generalized workflow for the quantitative analysis of this compound by LC-MS/MS.
Alternative Characterization Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry is ideal for identifying and quantifying trace levels of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of the bulk compound.
-
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons on the two phenyl rings, the methylene protons of the chloroacetamide group, and the amide proton.
-
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the benzoyl and amide groups, and the aromatic carbons.
While specific experimental NMR data for this compound is not widely published, analysis of its structure allows for the prediction of chemical shifts and coupling patterns based on data from analogous compounds.
Conclusion
The characterization of this compound can be effectively achieved using modern analytical techniques. Mass spectrometry, particularly LC-MS/MS, offers the highest sensitivity and throughput for quantitative analysis, making it ideal for impurity profiling in drug development and quality control. GC-MS remains a robust alternative, especially when coupled with appropriate sample derivatization. For unambiguous structure confirmation, NMR spectroscopy is the gold standard. The choice of methodology should be guided by the specific analytical needs, available instrumentation, and the regulatory requirements of the application.
References
- 1. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide and its analogs, focusing on their potential as anticancer agents and kinase inhibitors. Due to the limited availability of a single comprehensive study directly comparing a series of these specific analogs, this guide synthesizes data from various sources to offer insights into their structure-activity relationships (SAR). The information presented is intended to guide further research and drug discovery efforts in this area.
Introduction to this compound
This compound belongs to the benzophenone class of compounds, which are recognized for their diverse pharmacological activities, including anticancer and anti-inflammatory properties. The presence of the chloroacetamide moiety suggests a potential for covalent interaction with biological targets, a mechanism often exploited in the design of irreversible enzyme inhibitors. This core structure serves as a versatile scaffold for chemical modifications to explore and optimize biological activity.
Comparative Biological Activity
The following table summarizes the biological activity of selected analogs and related compounds from various studies. It is important to note that the experimental conditions, such as cell lines and assay types, vary between studies, which should be considered when comparing the data.
| Compound/Analog | Structure | Biological Target/Assay | Activity (IC50/Other) | Reference |
| This compound |
| Lead compound for anticancer and antimicrobial agents.[1] | Data not available | [1] |
| N-(2-Benzoyl-4-chlorophenyl)-2-(2-methylpiperidin-1-yl)acetamide | Modification at the chloroacetamide group | Predicted strong anticancer, anti-inflammatory, and analgesic activities based on high binding energy (10.13 kcal/mol).[2] | High binding energy suggests significant biological activity. | [2] |
| UPR1376 (A chloroacetamide derivative) | Irreversible FGFR inhibitor | FGFR1 Kinase | Maintained significant FGFR1 inhibition after removal from cells.[3] | [3] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Related chloroacetamide scaffold | MCF-7 (Breast Cancer) Cells (SRB Assay) | IC50 = 38.0 µM | [4] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative | Related chloroacetamide scaffold | MCF-7 (Breast Cancer) Cells (SRB Assay) | IC50 = 40.6 µM | [4] |
Structure-Activity Relationship Insights:
-
Chloroacetamide Moiety: The reactive chloroacetamide group is a key feature, suggesting that these compounds may act as irreversible inhibitors by forming covalent bonds with nucleophilic residues (e.g., cysteine) in the active site of target proteins, such as kinases.[3]
-
Substitution at the Acetamide Group: Replacing the chlorine with other functionalities, such as the 2-methylpiperidine group, is predicted to yield compounds with high biological activity.[2] This indicates that the nature of the substituent at this position is a critical determinant of potency.
-
Benzophenone Scaffold: The benzophenone core is a well-established pharmacophore in medicinal chemistry, contributing to the overall binding of the molecule to its biological target.[1][5] Modifications on the phenyl rings could be explored to enhance selectivity and potency.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of N-phenylacetamide and benzophenone derivatives are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a specific kinase by quantifying the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process to deplete unused ATP and then convert ADP to ATP, which is used to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: A generalized MAPK/ERK signaling pathway often dysregulated in cancer.
Experimental Workflow
Caption: A typical workflow for the initial screening of potential anticancer compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents, potentially acting as kinase inhibitors. The available data, although fragmented, suggests that modifications to the chloroacetamide side chain are crucial for enhancing biological activity. Further systematic synthesis and evaluation of analogs are necessary to establish a clear and comprehensive structure-activity relationship. The experimental protocols provided in this guide offer a framework for the biological evaluation of such novel compounds. The visualizations of a key signaling pathway and a typical drug screening workflow can aid in conceptualizing the research process. Future studies should focus on a direct comparative analysis of a library of these analogs against a panel of cancer cell lines and kinases to identify lead candidates for further preclinical development.
References
- 1. Buy this compound | 4016-85-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Profile of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive validation of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide as a research chemical for scientists and professionals in drug development. The document offers a comparative analysis of this compound with established research chemicals, supported by available data and detailed experimental protocols.
This compound, a benzophenone derivative, is recognized primarily as a key intermediate in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs that act on the central nervous system.[1][2] Its structural relationship to benzodiazepines suggests a potential interaction with GABA_A receptors, the primary target of benzodiazepines. However, to date, there is a notable absence of publicly available experimental data directly quantifying the biological activity of this compound itself. This guide, therefore, draws comparisons based on the activities of its derivatives and other well-characterized GABA_A receptor modulators.
Comparative Analysis of GABA_A Receptor Modulators
The following table summarizes the key performance indicators of selected GABA_A receptor modulators, which serve as functional alternatives for research purposes.
| Compound | Class | Mechanism of Action | Binding Affinity (Ki) [nM] | Subunit Selectivity |
| This compound | Benzophenone Derivative | Presumed GABA_A Receptor Modulator | Not available | Not available |
| Diazepam | Benzodiazepine | Positive Allosteric Modulator | ~4 | α1, α2, α3, α5 |
| Zolpidem | Imidazopyridine ("Z-drug") | Positive Allosteric Modulator | ~20 (α1) | α1 >> α2, α3 |
| Zaleplon | Pyrazolopyrimidine ("Z-drug") | Positive Allosteric Modulator | ~25 (α1) | α1 selective |
Understanding the GABA_A Receptor Signaling Pathway
The GABA_A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the brain. The binding of the neurotransmitter GABA to the receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Positive allosteric modulators, such as benzodiazepines, bind to a distinct site on the receptor and enhance the effect of GABA, leading to increased chloride influx and a more pronounced inhibitory signal.
Experimental Protocols
To aid researchers in the validation and comparison of this compound and its alternatives, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Isolate cell membranes containing the GABA_A receptor from either brain tissue homogenates or cultured cells overexpressing the receptor subunits of interest.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam) and varying concentrations of the unlabeled test compound.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: Measure the amount of radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional effect of a compound on the activity of ion channels, such as the GABA_A receptor, expressed in Xenopus oocytes.
References
Comparative Analysis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (UNC569) Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, a compound also known as UNC569. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of its performance against alternative kinase inhibitors.
Introduction
This compound (UNC569) is a potent, ATP-competitive small molecule inhibitor primarily targeting the Mer receptor tyrosine kinase (RTK). Mer is a member of the TAM (Tyro3, Axl, Mer) family of RTKs, which are implicated in various cellular processes, including cell survival, proliferation, and immune regulation. Dysregulation of TAM kinase signaling is associated with the progression of various cancers, making them attractive therapeutic targets. This guide focuses on the selectivity of UNC569, presenting its inhibitory activity against its primary target and other kinases to provide a clear picture of its cross-reactivity.
Quantitative Cross-Reactivity Data
The inhibitory activity of UNC569 has been quantified against its primary target, Mer, and other related kinases. The following table summarizes the key inhibition constants (IC50 and Ki) derived from in vitro kinase assays. A lower value indicates greater potency.
| Target Kinase | IC50 (nM) | Ki (nM) | Kinase Family | Reference |
| Mer | 2.9 | 4.3 | TAM RTK | |
| Axl | 37 | - | TAM RTK | |
| Tyro3 | 48 | - | TAM RTK | |
| Flt3 | - | - | RTK | |
| MAPKAPK2 | - | - | CAMK | |
| RET | - | - | RTK | |
| Ret-Y791F | - | - | RTK |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of the activity of an enzyme. Ki (Inhibition constant) is the dissociation constant of the enzyme-inhibitor complex.
In cellular assays, UNC569 has been shown to inhibit Mer phosphorylation in human B-acute lymphoblastic leukemia (B-ALL) cell lines, 697 and Jurkat, with IC50 values of 141 nM and 193 nM, respectively.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of UNC569's cross-reactivity and cellular effects.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., Mer, Axl, Tyro3)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
UNC569 (or other test compounds) serially diluted in DMSO
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA)
-
Detection reagent (e.g., ADP-Glo™, Lanthascreen™, or radiolabeled ATP)
-
384-well microplates
-
-
Procedure:
-
Add the kinase enzyme solution to the wells of the microplate.
-
Add the serially diluted UNC569 or control vehicle (DMSO) to the wells and incubate for a predetermined period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent to quantify the kinase activity. The signal is inversely proportional to the inhibitory activity of the compound.
-
Measure the signal using a plate reader (e.g., luminometer or fluorescence reader).
-
Calculate the percent inhibition for each concentration of UNC569 and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis for Mer Phosphorylation
This method is used to assess the inhibition of Mer kinase activity within a cellular context by measuring the phosphorylation status of Mer and its downstream signaling proteins.
-
Cell Culture and Treatment:
-
Culture cells (e.g., 697 or Jurkat) in appropriate media.
-
Treat the cells with varying concentrations of UNC569 or vehicle control (DMSO) for a specified duration (e.g., 1.5 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of Mer (p-Mer) or downstream targets like p-AKT and p-ERK.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total Mer, total AKT, total ERK, or a housekeeping protein like actin.
-
MTT Assay for Cell Viability
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
After allowing the cells to adhere (for adherent cells) or stabilize, treat them with a range of concentrations of UNC569 or a vehicle control.
-
Incubate the plate for a specified period (e.g., 24-72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for a few hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
The intensity of the color is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of UNC569 that causes a 50% reduction in cell viability.
-
Apoptosis Assay via Flow Cytometry
This assay quantifies the induction of apoptosis (programmed cell death) in response to compound treatment.
-
Cell Treatment:
-
Treat cells with different concentrations of UNC569 or a vehicle control for a defined period (e.g., 24 hours).
-
-
Cell Staining:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in a binding buffer.
-
Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye such as propidium iodide (PI) or YO-PRO-1 (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The flow cytometer will differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by UNC569.
-
Visualizations
The following diagrams illustrate the signaling pathway affected by UNC569 and a typical experimental workflow.
Caption: TAM Receptor Signaling Pathway and Inhibition by UNC569.
Caption: Experimental Workflow for an In Vitro Kinase Inhibition Assay.
Safety Operating Guide
Safe Disposal of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide: A Procedural Guide
For Immediate Implementation by Laboratory Professionals
This document provides essential safety and logistical guidance for the proper disposal of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, a key intermediate in pharmaceutical synthesis. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are conservatively based on established protocols for hazardous chlorinated acetamide compounds and pharmaceutical intermediates. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Immediate Safety Considerations
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Quantitative Data for Disposal Planning
In the absence of specific quantitative data for this compound, the following table provides hazard and disposal information for the closely related and well-documented compound, 2-chloroacetamide. This data should be utilized as a conservative baseline for managing the disposal of the target compound.
| Parameter | Value | Reference |
| UN Number | 2811 | [1] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (2-chloroacetamide) | [1] |
| Transport Hazard Class | 6.1 (Toxic substances) | [1] |
| Packing Group | III (Substance presenting low danger) | [1] |
| GHS Hazard Statements | H301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn childH402: Harmful to aquatic life | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [1] |
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe and compliant disposal of this compound. The following protocol outlines the necessary steps from waste generation to final disposal.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including residual product, empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1]
-
This waste stream must be segregated from all other laboratory waste to prevent unintentional chemical reactions.[2]
2. Container Management:
-
Use designated, compatible, and clearly labeled hazardous waste containers.[3] The label should include the full chemical name: "this compound".
-
Containers must be kept securely sealed when not in use to prevent spills or the release of vapors.[2]
-
Empty containers that once held the compound should be treated as hazardous waste and not be rinsed into laboratory drains.[1] They should be sealed and disposed of in the same manner as the chemical waste itself.
3. Spill and Contamination Cleanup:
-
In the event of a spill, cordon off the area to prevent exposure to personnel.
-
Wearing appropriate PPE, absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[1]
4. Final Disposal:
-
The ultimate disposal of waste containing this compound must be conducted through a licensed and certified hazardous waste disposal company.[3]
-
It is standard practice for such chlorinated organic compounds to be destroyed via high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
-
A hazardous waste manifest must be completed to document the type and quantity of the waste, including signatures from all parties involved in its generation, transportation, and disposal.
Experimental Protocol for Potential Chemical Deactivation
While incineration is the primary recommended disposal method, research on similar chloroacetanilide herbicides has shown that they can be dechlorinated and detoxified using thiosulfate salts. This suggests a potential chemical deactivation method. However, this should only be performed by trained personnel under controlled laboratory conditions and in compliance with all institutional and regulatory guidelines.
Objective: To chemically neutralize the reactive chloroacetamide group of this compound.
Materials:
-
Waste this compound
-
Sodium thiosulfate (Na₂S₂O₃) or Ammonium thiosulfate ((NH₄)₂S₂O₃)
-
Suitable solvent (e.g., water, if the waste is soluble or can be suspended)
-
Reaction vessel
-
Stirring apparatus
-
pH meter and appropriate reagents for pH adjustment
-
Personal Protective Equipment (chemical-resistant gloves, safety goggles, lab coat)
-
Chemical fume hood
Procedure:
-
In a chemical fume hood, prepare a solution or suspension of the waste this compound in a suitable solvent within a reaction vessel.
-
Add an excess of sodium or ammonium thiosulfate to the mixture. The exact molar excess should be determined through preliminary small-scale tests.
-
Stir the mixture at ambient temperature. The reaction progress can be monitored by analytical techniques such as TLC or HPLC to confirm the disappearance of the starting material.
-
Once the reaction is complete, the resulting mixture should still be considered hazardous waste and disposed of through a licensed hazardous waste disposal company, as it will contain the reaction products and any unreacted starting material. Provide a full description of the treated waste to the disposal company.
Disclaimer: This chemical deactivation protocol is provided for informational purposes based on research on related compounds and has not been validated for this compound.[4] The primary and required method of disposal is through a licensed hazardous waste management company.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mlienvironmental.com [mlienvironmental.com]
- 3. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. Decontamination of Chloroacetanilide Herbicides with Thiosulfate Salts - UNIVERSITY OF CALIFORNIA, RIVERSIDE [portal.nifa.usda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain regulatory compliance.
Essential Safety & Personal Protective Equipment (PPE)
Given the potential hazards associated with this compound and structurally similar compounds, a comprehensive personal protective equipment (PPE) strategy is required. The following table summarizes the minimum PPE requirements.
| PPE Category | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles | Conforming to EN 166 (EU) or NIOSH (US) |
| Face shield (when splashing is a risk) | - | |
| Skin and Body Protection | Flame-resistant lab coat | - |
| Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspected prior to use, conforming to EU Directive 89/686/EEC and EN 374 | |
| Impervious clothing | - | |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or symptoms of irritation occur |
Quantitative Hazard Data
While specific quantitative toxicity data for this compound is limited, data for structurally related compounds provides an indication of potential hazards. No occupational exposure limits have been established for this specific compound.
| Compound | Test Type | Route of Exposure | Species | Dose/Duration |
| 2-acetamido-N-(2-benzoyl-4-chlorophenyl)acetamide | LD50 (Lethal dose, 50 percent kill) | Oral | Rodent - mouse | >1 gm/kg[1] |
| N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | GHS Hazard Statement | Oral | - | Harmful if swallowed[2] |
| N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | GHS Hazard Statement | Dermal | - | Harmful in contact with skin[2] |
| N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | GHS Hazard Statement | Inhalation | - | Harmful if inhaled[2] |
Experimental Protocol: Safe Handling Operations
Safe handling of this compound requires a meticulous, step-by-step approach to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Work Area: Ensure the designated workspace is clean, uncluttered, and equipped with an eyewash station and safety shower in close proximity.
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as outlined in the table above. Gloves must be inspected for any signs of degradation or perforation.
2. Handling the Compound:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Personal Contact: Avoid all personal contact with the substance, including inhalation of dust or vapors and contact with skin and eyes.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.
3. Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.
-
Conditions: Keep the container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing the compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams.
2. Decontamination:
-
Surfaces: Decontaminate all work surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by a thorough wash with soap and water.
-
Glassware: Rinse contaminated glassware with a suitable solvent and collect the rinsate as hazardous waste.
3. Final Disposal:
-
Licensed Disposal: Dispose of all hazardous waste through a licensed chemical destruction plant or a controlled incineration facility with flue gas scrubbing.[2]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not discharge to sewer systems.[2]
Visual Workflow: Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

